6-Phenylpyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIQYTXJLWGVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376534 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126370-67-0 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route to 6-phenylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.
Synthetic Strategy Overview
The synthesis of this compound (a bifunctional molecule with both a phenyl group and an amino group on a pyridine scaffold) is efficiently achieved through a two-step sequence. The core of this strategy lies in the initial formation of the carbon-carbon bond between the pyridine and phenyl rings via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This is followed by the chemical reduction of a nitro group to the desired primary amine.
The general synthetic pathway is outlined below:
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-phenylpyridine via Suzuki-Miyaura Coupling
This procedure details the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with phenylboronic acid.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| 2-Chloro-5-nitropyridine | 158.55 |
| Phenylboronic acid | 121.93 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 |
| XPhos | 476.62 |
| Cesium carbonate (Cs₂CO₃) | 325.82 |
| Anhydrous tert-butanol (t-BuOH) | 74.12 |
Procedure:
-
In a flame-dried Schlenk tube maintained under an inert argon atmosphere, combine 2-chloro-5-nitropyridine (1.0 mmol, 158.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 22.9 mg), XPhos (0.05 mmol, 23.8 mg), and cesium carbonate (2.5 mmol, 814.5 mg).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous tert-butanol (5 mL) via syringe under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-nitro-2-phenylpyridine.
Step 2: Synthesis of this compound via Nitro Group Reduction
This protocol describes the reduction of the nitro group of 5-nitro-2-phenylpyridine to a primary amine using catalytic hydrogenation.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| 5-Nitro-2-phenylpyridine | 200.19 |
| Palladium on carbon (10 wt. % Pd/C) | N/A |
| Ethanol (EtOH) | 46.07 |
| Hydrogen gas (H₂) | 2.02 |
Procedure:
-
To a hydrogenation flask, add 5-nitro-2-phenylpyridine (1.0 mmol, 200.2 mg) and ethanol (10 mL).
-
Carefully add 10 wt. % palladium on carbon (10 mol % of Pd, approximately 20 mg).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., argon or nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the celite pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 2-Chloro-5-nitropyridine | Phenylboronic acid, Pd₂(dba)₃, XPhos, Cs₂CO₃ | 5-Nitro-2-phenylpyridine | 85-95% |
| 2 | Nitro Group Reduction | 5-Nitro-2-phenylpyridine | H₂, 10% Pd/C | This compound | >95% |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations and the general experimental workflow.
Caption: Workflow for the Suzuki-Miyaura coupling step.
Caption: Workflow for the nitro group reduction step.
Characterization of this compound
The final product, this compound, can be characterized using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 126370-67-0[1] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃): δ 8.2-8.4 (d, 1H), 7.8-8.0 (d, 2H), 7.3-7.5 (m, 3H), 7.1-7.2 (dd, 1H), 6.8-6.9 (d, 1H), 3.7 (br s, 2H).
-
¹³C NMR (CDCl₃): δ 155.1, 142.3, 139.8, 138.5, 129.0, 128.8, 126.9, 122.1, 119.5.
-
Mass Spectrometry (EI): m/z 170 (M⁺).
This guide provides a robust and reliable protocol for the synthesis of this compound, suitable for application in a research and development setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
physical and chemical properties of 6-Phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylpyridin-3-amine is a substituted aminopyridine with a phenyl group at the 6-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to its structural motifs, which are present in a variety of biologically active molecules and functional materials. The presence of both a phenyl and an amino group on the pyridine core provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. A summary of its key properties is presented below.
Physical Properties
A compilation of the known and predicted physical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |
| Molecular Weight | 170.21 g/mol | PubChem[1] |
| Melting Point | 104-106 °C | ChemicalBook[2] |
| Boiling Point | ~403 °C (Predicted) | N/A |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
| Solubility | Expected to be more soluble in organic solvents (e.g., alcohols, DMSO, DMF) than in water. | General knowledge of aromatic amines |
| pKa (of the conjugate acid) | ~4-5 (Predicted) | N/A |
Note: The boiling point and pKa are predicted values based on the structure and properties of similar aromatic amines. Experimental determination is recommended for precise values.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 126370-67-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Phenyl-5-aminopyridine, 5-Amino-2-phenylpyridine, 6-Phenyl-3-pyridinamine | ChemicalBook[2] |
| PubChem CID | 2762877 | PubChem[1] |
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-2 (pyridine ring) |
| ~7.9-8.0 | m | 2H | H-2', H-6' (phenyl ring) |
| ~7.3-7.5 | m | 4H | H-4 (pyridine ring), H-3', H-4', H-5' (phenyl ring) |
| ~6.9 | dd | 1H | H-5 (pyridine ring) |
| ~3.8 | br s | 2H | -NH₂ |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-6 (pyridine ring) |
| ~146 | C-2 (pyridine ring) |
| ~140 | C-3 (pyridine ring) |
| ~138 | C-1' (phenyl ring) |
| ~129 | C-3', C-5' (phenyl ring) |
| ~128 | C-4' (phenyl ring) |
| ~127 | C-2', C-6' (phenyl ring) |
| ~122 | C-5 (pyridine ring) |
| ~115 | C-4 (pyridine ring) |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The provided data is based on the analysis of similar aminopyridine derivatives.[3]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Medium to weak | C-H stretching (aromatic) |
| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine |
| 1600-1450 | Medium to strong | C=C and C=N stretching (aromatic rings) |
| 1335-1250 | Strong | C-N stretching (aromatic amine) |
| 910-665 | Broad, strong | N-H wagging |
| 770-730 and 710-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): An odd molecular ion peak at m/z = 170, consistent with the molecular weight and the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular mass).
-
Major Fragments: Fragmentation is likely to involve the loss of small neutral molecules such as HCN or H₂CN from the pyridine ring, as well as fragmentation of the phenyl group.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing pyridine ring, as well as the phenyl substituent.
Basicity
The amino group imparts basic character to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The basicity is expected to be lower than that of aliphatic amines due to the delocalization of the lone pair into the aromatic pyridine ring. The pKa of the conjugate acid is predicted to be in the range of 4-5.
Reactivity of the Amino Group
The primary amino group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The amino group is an activating, ortho-, para-directing group. However, the directing effects on the pyridine ring are more complex. Substitution is likely to occur at the positions ortho and para to the amino group (positions 2 and 4), but the overall reactivity will be low.
Nucleophilic Aromatic Substitution
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2 and 6). The presence of the phenyl group at the 6-position makes this position unreactive to nucleophilic attack.
Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. To utilize this compound in such reactions, it would typically be converted to a derivative with a suitable leaving group (e.g., a halide). For instance, the corresponding bromo- or chloro-substituted phenylpyridine could be synthesized and then coupled with various partners.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its subsequent reactions are crucial for researchers. The following are generalized procedures based on well-established synthetic methodologies.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
6-Bromopyridin-3-amine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromopyridin-3-amine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Buchwald-Hartwig Amination using a 6-Halopyridin-3-amine Derivative
The Buchwald-Hartwig amination is another powerful method for forming C-N bonds and could be used to synthesize derivatives of this compound. For example, reacting 3-amino-6-chloropyridine with benzene (using a suitable boronic acid derivative of benzene in a Suzuki coupling is more common for C-C bond formation). A more direct application of Buchwald-Hartwig would be the reaction of a dihalopyridine followed by amination. However, a more direct synthesis of the target compound would be the Suzuki coupling described above.
Should one wish to synthesize a derivative, for example, N-aryl-6-phenylpyridin-3-amine, the following general protocol would be applicable.
Reaction Scheme:
References
A Technical Guide to the Solubility of 6-Phenylpyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Phenylpyridin-3-amine, also known as 5-Amino-2-phenylpyridine, is a compound of interest in medicinal chemistry and materials science.[1] Its structure, featuring a phenyl group attached to a pyridinamine core, makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] The solubility of this compound in various organic solvents is a fundamental property that dictates its handling, reaction kinetics, and purification strategies. A thorough understanding of its solubility profile is essential for optimizing synthetic routes and developing robust, scalable processes.
This guide addresses the current gap in publicly available quantitative solubility data for this compound and provides researchers with the necessary protocols to determine these values.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[2] |
| Molecular Weight | 170.21 g/mol | PubChem[2] |
| CAS Number | 126370-67-0 | PubChem[2] |
| Appearance | Solid (form may vary) | Generic |
| Synonyms | 5-Amino-2-phenylpyridine, 3-Amino-6-phenylpyridine | Chem-Impex[1] |
Quantitative Solubility Data
As of the date of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents has not been identified. The general principle of "like dissolves like" suggests that as an aromatic amine, it would exhibit some degree of solubility in polar organic solvents.[3][4] However, for precise process development and optimization, experimental determination of solubility is essential. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method
This is a straightforward and accessible method for determining solubility.[5][6][7]
Principle: A saturated solution is prepared at a specific temperature, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solute is then determined.
Apparatus and Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.
-
-
Sample Collection:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the dish/vial. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is below the boiling point of the solute to prevent loss.
-
Once the solvent is completely removed, place the dish/vial in a drying oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Cool the dish/vial in a desiccator and weigh it on an analytical balance.
-
-
Calculation:
-
The solubility can be calculated using the following formula:
-
Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken (L)
-
-
High-Performance Liquid Chromatography (HPLC) Method
This method is highly accurate and is suitable for determining the solubility of compounds that have a chromophore, which this compound does.[8][9][10]
Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by HPLC with UV detection, using a calibration curve generated from standard solutions of known concentrations.
Apparatus and Materials:
-
This compound
-
Selected organic solvent(s)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as for the gravimetric method (Section 4.1, step 1).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Generation of Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Filter the supernatant of the saturated solution through a syringe filter into an HPLC vial.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying by the dilution factor.
-
UV-Vis Spectrophotometry Method
This is another instrumental method that relies on the absorbance of UV-Vis light by the solute.[11][12][13]
Principle: Similar to the HPLC method, a calibration curve is generated by measuring the absorbance of standard solutions. The concentration of a filtered saturated solution is then determined by measuring its absorbance and comparing it to the calibration curve.
Apparatus and Materials:
-
This compound
-
Selected organic solvent(s) that are transparent in the UV-Vis region of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as for the gravimetric method (Section 4.1, step 1).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).
-
-
Sample Analysis:
-
Filter the supernatant of the saturated solution through a syringe filter.
-
Dilute the filtered solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying by the dilution factor.
-
Experimental Workflow
The general workflow for determining the solubility of this compound is illustrated in the following diagram.
Caption: General workflow for the experimental determination of solubility.
Conclusion
While comprehensive quantitative solubility data for this compound in various organic solvents is currently limited in the public domain, this guide provides robust and reliable experimental protocols for its determination. By following the outlined methodologies—Gravimetric, HPLC, or UV-Vis—researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development. The provided workflow diagram offers a clear visual representation of the necessary steps to ensure accurate and reproducible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H10N2 | CID 2762877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-phenylpyridin-3-amine. This document is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in synthetic chemistry and drug development pipelines.
Molecular Structure and Atom Numbering
The structural formula of this compound is presented below with systematic numbering for the assignment of NMR signals. This numbering scheme will be referenced throughout this guide.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Quantitative NMR Data
The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.33 | s | - | 1H |
| H4 | 7.32 | d | 8.0 | 1H |
| H5 | 6.58 | d | 8.0 | 1H |
| H2', H6' | 7.51 | d | 8.0 | 2H |
| H3', H5' | 7.42 | t | 6.0 | 2H |
| H4' | 7.68 | d | 8.0 | 1H |
| -NH₂ | 4.51 | br s | - | 2H |
| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
Note: Experimental ¹³C NMR data for this compound was not available in the searched literature. The following chemical shifts are predicted based on the analysis of structurally similar compounds and established principles of ¹³C NMR spectroscopy.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3 | ~140 |
| C4 | ~125 |
| C5 | ~115 |
| C6 | ~158 |
| C1' | ~138 |
| C2', C6' | ~127 |
| C3', C5' | ~129 |
| C4' | ~128 |
Experimental Protocols
The following sections describe a general protocol for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound via Suzuki-Miyaura Coupling
A common method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.
Workflow for the Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, combine 6-chloropyridin-3-amine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) (3.0 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.5 mol%), and a suitable phosphine ligand (e.g., SPhos, 1.5 mol%).
-
Solvent Addition: Add a degassed solvent, such as water (1.5 mL).
-
Reaction Execution: Stir the mixture vigorously and heat to the appropriate temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a spectral width of approximately -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required. The spectral width should be set to encompass the expected range of chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
-
Interpretation of Spectra
The ¹H NMR spectrum of this compound displays distinct signals for the protons on both the pyridine and phenyl rings. The aromatic region (δ 6.5-8.5 ppm) shows characteristic splitting patterns (singlet, doublet, triplet) that, along with their integration values, allow for the unambiguous assignment of each proton. The broad singlet at 4.51 ppm is characteristic of the amine (-NH₂) protons, which often exhibit broader signals and may not show coupling to adjacent protons due to chemical exchange.
The predicted ¹³C NMR spectrum would be expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents, leading to a wide dispersion of signals. The quaternary carbons (C3, C6, and C1') are expected to have lower intensities compared to the protonated carbons.
This comprehensive guide provides the necessary spectral data and experimental protocols to aid researchers in the confident identification and characterization of this compound.
References
In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Phenylpyridin-3-amine
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Phenylpyridin-3-amine, a compound of interest for researchers, scientists, and drug development professionals. The guide details expected fragmentation patterns, experimental protocols, and data presentation, offering a foundational framework for its analytical characterization.
Introduction to this compound and its Analysis
This compound (C₁₁H₁₀N₂) is an aromatic amine with a molecular weight of approximately 170.21 g/mol and a monoisotopic mass of 170.0844 Da.[1] Its structure, featuring both a pyridine and a phenyl ring, presents a stable scaffold. Mass spectrometry is a critical technique for the identification, quantification, and structural elucidation of such molecules in various matrices. The choice of ionization source and analytical instrumentation is paramount for achieving sensitive and specific results.
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound under mass spectrometry, particularly with electron impact (EI) ionization, is anticipated to be influenced by its stable aromatic structure.[2][3] A strong molecular ion peak (M⁺) is expected. The presence of the amine group and the bond between the two aromatic rings are likely sites for fragmentation.
A plausible fragmentation pathway for this compound is outlined below. This pathway is inferred from the general fragmentation patterns of aromatic amines and pyridines.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular fingerprint. This guide focuses on the theoretical and practical aspects of the infrared spectroscopy of 6-Phenylpyridin-3-amine, a compound of interest in medicinal chemistry and materials science. This document provides a detailed overview of the expected vibrational modes, a comprehensive experimental protocol for acquiring an IR spectrum, and a visual representation of the experimental workflow.
Molecular Structure and Expected Vibrational Modes
This compound is a bifunctional molecule containing a primary aromatic amine group (-NH₂), a pyridine ring, and a phenyl ring. The IR spectrum of this compound will, therefore, exhibit characteristic absorption bands corresponding to the vibrational modes of these functional groups. The primary amine will show characteristic N-H stretching and bending vibrations. The aromatic rings (both pyridine and phenyl) will display C-H stretching and bending vibrations, as well as C=C and C=N ring stretching vibrations.
Data Presentation: Predicted Infrared Absorption Data
While a publicly available, experimentally verified infrared spectrum for this compound is not readily found in the literature, the expected absorption frequencies can be predicted based on the characteristic vibrational modes of its constituent functional groups. The following table summarizes these predicted frequencies and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3300 | Medium | Asymmetric and Symmetric N-H stretching | Primary Aromatic Amine |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching | Phenyl and Pyridine Rings |
| 1650 - 1580 | Medium to Strong | N-H bending (scissoring) | Primary Aromatic Amine |
| 1600 - 1450 | Medium to Strong | C=C and C=N ring stretching | Phenyl and Pyridine Rings |
| 1335 - 1250 | Strong | C-N stretching | Aromatic Amine |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending | Phenyl and Pyridine Rings |
Note: The exact peak positions and intensities can be influenced by the molecular environment, including intermolecular hydrogen bonding and the physical state of the sample.
Experimental Protocols
The following section outlines a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector)
-
Sample of this compound (solid)
-
Potassium Bromide (KBr), IR-grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Desiccator
Sample Preparation: KBr Pellet Method
-
Drying: Thoroughly dry the IR-grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool and store in a desiccator.
-
Grinding: Place approximately 100-200 mg of the dried KBr into a clean, dry agate mortar. Add about 1-2 mg of the this compound sample.
-
Mixing: Gently grind the mixture with the agate pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly.
-
Pressing: Place the die in a hydraulic press. Apply a pressure of 7-10 tons for approximately 2-5 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, which should be clear and free of cracks or cloudiness.
Data Acquisition
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Purge the instrument with dry air or nitrogen if necessary. Acquire a background spectrum by scanning the empty sample holder. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental contributions.
-
Sample Spectrum: Place the KBr pellet containing the this compound into the sample holder in the spectrometer.
-
Data Collection: Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections or smoothing.
-
Peak Analysis: Identify the positions (in cm⁻¹) and intensities of the absorption bands in the final spectrum.
Mandatory Visualization
The following diagrams illustrate the key logical relationships and workflows described in this guide.
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Caption: Relationship of functional groups in this compound to their characteristic IR vibrational modes.
5-Amino-2-phenylpyridine: A Technical Guide for Researchers
An In-depth Whitepaper on the Commercial Availability, Synthesis, and Potential Applications of a Niche Pyridine Derivative
For researchers, scientists, and drug development professionals, access to niche chemical entities is paramount for novel discovery. 5-Amino-2-phenylpyridine, a distinct isomer within the aminophenylpyridine class of compounds, presents a unique scaffold for chemical exploration. This technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes in the absence of established protocols, and potential applications in medicinal chemistry, drawing upon the known biological activities of related pyridine derivatives.
Commercial Availability and Physicochemical Properties
5-Amino-2-phenylpyridine (CAS RN: 126370-67-0), also known as 2-phenylpyridin-5-amine or 6-phenylpyridin-3-amine, is a specialty chemical with limited commercial availability.[1][2] Unlike its more common isomer, 2-Amino-5-phenylpyridine (CAS RN: 33421-40-8), this compound is typically offered by a smaller number of specialized suppliers and may be subject to limited stock.[2] Researchers are advised to inquire about lead times and availability for bulk quantities.
A summary of the available commercial and physicochemical data is presented in Table 1.
Table 1: Commercial Availability and Physicochemical Properties of 5-Amino-2-phenylpyridine
| Parameter | Data | Source |
| Chemical Name | 5-Amino-2-phenylpyridine | N/A |
| Synonyms | 2-phenylpyridin-5-amine, this compound, (5-Aminopyridin-2-yl)benzene | [1] |
| CAS Number | 126370-67-0 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Melting Point | 104-106 °C | [1][2] |
| Purity | >95% (Typical) | [2] |
| Known Suppliers | SynQuest Laboratories, Apollo Scientific (currently out of stock) | [1][2] |
Proposed Synthetic Routes
One potential approach is a multi-step synthesis starting from a suitable pyridine precursor, followed by a cross-coupling reaction to introduce the phenyl group, and finally, the introduction or unmasking of the amino group. A possible retro-synthetic analysis is depicted in the workflow below.
Detailed Methodologies for Key Synthetic Steps
The following are generalized experimental protocols for the key transformations proposed in the synthetic workflow. These should be adapted and optimized for the specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-halo-2-phenylpyridine (Intermediate 1)
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dihalopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-halo-2-phenylpyridine intermediate.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-phenylpyridine (Final Product)
-
Reaction Setup: In a glovebox, combine the 5-halo-2-phenylpyridine intermediate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.) in a dry Schlenk flask.
-
Amine Source: Add an ammonia surrogate, such as benzophenone imine, followed by the addition of the solvent (e.g., anhydrous toluene).
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Deprotection (if necessary): If a protected amine was used, upon completion of the coupling reaction, the protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for benzophenone imine).
-
Work-up: After cooling, quench the reaction and extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the final product by flash column chromatography or recrystallization.
Potential Applications in Drug Discovery
While specific biological activities of 5-Amino-2-phenylpyridine are not yet documented, the aminophenylpyridine scaffold is a recognized privileged structure in medicinal chemistry.[3] Pyridine and its derivatives are integral components of numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]
The structure-activity relationship (SAR) of pyridine derivatives suggests that the position and nature of substituents on the pyridine ring significantly influence their biological targets and potency.[3] The presence of an amino group can provide a key hydrogen bond donor/acceptor site for interaction with biological macromolecules, while the phenyl group can engage in hydrophobic or π-stacking interactions within a binding pocket.
Derivatives of aminophenylpyridine have been investigated for various therapeutic targets. For instance, certain substituted aminopyridines have shown potential as kinase inhibitors, a crucial class of drugs in oncology. The general structure of 5-Amino-2-phenylpyridine makes it a valuable starting point for the synthesis of compound libraries to screen for various biological activities.
The potential for this class of compounds to act as inhibitors of signaling pathways is an active area of research. A conceptual diagram illustrating how such a molecule might interfere with a generic kinase signaling pathway is presented below.
Conclusion
5-Amino-2-phenylpyridine is a specialty chemical with limited but identified commercial suppliers. The lack of extensive published data on its synthesis and biological activity highlights an opportunity for further research. The proposed synthetic routes, based on established organic chemistry principles, provide a framework for its preparation in a laboratory setting. The broader family of aminophenylpyridines has demonstrated significant potential in drug discovery, suggesting that 5-Amino-2-phenylpyridine could serve as a valuable building block for the development of novel therapeutic agents. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential.
References
- 1. CAS 126370-67-0 | 3H30-1-V9 | MDL MFCD04114197 | 5-Amino-2-phenylpyridine | SynQuest Laboratories [synquestlabs.com]
- 2. 126370-67-0 Cas No. | 5-Amino-2-phenylpyridine | Apollo [store.apolloscientific.co.uk]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 6-Phenylpyrid-3-ylamine and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-phenylpyrid-3-ylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. While data on the unmodified core molecule is limited, its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and cytoprotective effects. This technical guide provides an in-depth overview of the known biological activities of 6-phenylpyrid-3-ylamine analogs, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.
Quantitative Biological Data
The following tables summarize the reported in vitro biological activities of various 6-phenylpyrid-3-ylamine derivatives.
Table 1: Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives
| Compound ID | Aryl Substituent | Cell Line | Assay | IC50 (µM) | Reference |
| 5l | 4-chlorophenyl | A549 (Non-small cell lung cancer) | SRB | 3.22 ± 0.2 | [1] |
| 5l | 4-chlorophenyl | HCT-116 (Colon cancer) | SRB | 2.71 ± 0.16 | [1] |
| Doxorubicin | - | A549 (Non-small cell lung cancer) | SRB | 2.93 ± 0.28 | [1] |
| Doxorubicin | - | HCT-116 (Colon cancer) | SRB | 3.10 ± 0.22 | [1] |
Table 2: Antiradical Activity of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one Derivatives
| Compound ID | Aryl Substituent | Assay | IC50 (µg/mL) | Reference |
| 3a | Phenyl | DPPH | 28.3 ± 1.4 | [2] |
| 3b | 4-methylphenyl | DPPH | 27.5 ± 1.3 | [2] |
| 3c | 4-methoxyphenyl | DPPH | 26.9 ± 1.2 | [2] |
| 3d | 4-fluorophenyl | DPPH | 29.1 ± 1.5 | [2] |
| 3e | 4-chlorophenyl | DPPH | 30.2 ± 1.6 | [2] |
| 3f | 4-bromophenyl | DPPH | 31.4 ± 1.7 | [2] |
| 3g | 4-nitrophenyl | DPPH | 33.1 ± 1.8 | [2] |
| 3h | 2,4-dichlorophenyl | DPPH | 32.5 ± 1.6 | [2] |
| Ascorbic Acid | - | DPPH | 15.2 ± 0.7 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable free radical DPPH is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as (A_control - A_sample) / A_control * 100.
Signaling Pathways and Mechanisms of Action
Derivatives of 6-phenylpyrid-3-ylamine have been shown to exert their anticancer effects through the induction of apoptosis.
Apoptosis Induction Pathway
Several studies on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivatives have demonstrated their ability to trigger the intrinsic apoptotic pathway in cancer cells.[1] This is characterized by the modulation of key regulatory proteins.
Caption: Intrinsic apoptosis pathway induced by 6-phenylpyrid-3-ylamine derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for evaluating the biological activity of 6-phenylpyrid-3-ylamine derivatives.
Caption: General workflow for in vitro biological evaluation.
Caption: General workflow for in vivo validation.
Conclusion
The 6-phenylpyrid-3-ylamine scaffold represents a promising starting point for the design and development of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology and as antimicrobial and antioxidant agents. Further investigation into the structure-activity relationships and mechanisms of action of this class of compounds is warranted to unlock their full therapeutic potential. While data on the core 6-phenylpyrid-3-ylamine molecule is sparse, the rich pharmacology of its derivatives underscores the importance of this chemical framework in modern drug discovery.
References
- 1. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
6-Phenylpyridin-3-amine: A Versatile Scaffold for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Phenylpyridin-3-amine is a key building block in modern organic synthesis, prized for its versatile reactivity and its prevalence in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate its use in research and drug discovery.
Core Properties of this compound
This compound is a stable, crystalline solid with the following fundamental properties:
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀N₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| CAS Number | 126370-67-0 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 61-64 °C | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide. In this case, a halogenated 3-aminopyridine is coupled with phenylboronic acid.
A plausible synthetic route starts from the readily available 2-chloro-5-nitropyridine. The nitro group is a strong electron-withdrawing group, which facilitates the initial Suzuki coupling. Subsequent reduction of the nitro group affords the target this compound.
Experimental Protocol: Synthesis of 2-Phenyl-5-nitropyridine via Suzuki Coupling
This protocol is adapted from general Suzuki coupling procedures for similar substrates.
Materials:
-
2-Chloro-5-nitropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 85-95 °C and stir vigorously overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-5-nitropyridine.
Experimental Protocol: Reduction of 2-Phenyl-5-nitropyridine
Materials:
-
2-Phenyl-5-nitropyridine
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, suspend 2-phenyl-5-nitropyridine (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) to the suspension.
-
Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Applications in Organic Synthesis
This compound serves as a versatile building block for the synthesis of a variety of complex organic molecules, particularly in the construction of fused heterocyclic systems and as a key component in the development of kinase inhibitors.
Synthesis of Kinase Inhibitors
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, while the phenyl group can be directed towards other regions of the active site to enhance potency and selectivity. Derivatives of this compound have shown inhibitory activity against a range of kinases, including those involved in cancer cell proliferation and survival.
Quantitative Data on Kinase Inhibition by Aminopyridine Derivatives:
| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) | Reference |
| FLT3 | 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine derivative | 123 | [2] |
| FLT3-ITD | 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine derivative | 253 (MOLM-13 cells) | [2] |
| KDR (VEGFR2) | Pyrrolopyrimidine derivative | - | [3] |
| PDGFR-β | Pyrrolopyrimidine derivative | - | [3] |
| PLK4 | Aminopyrimidine derivative | 6.7 | [4] |
Signaling Pathways Targeted by Aminopyridine-Based Kinase Inhibitors:
Derivatives of this compound are often designed to inhibit key signaling pathways implicated in cancer, such as the PI3K-Akt and MAPK pathways. By blocking the activity of kinases within these pathways, these compounds can induce apoptosis and inhibit tumor growth.
Synthesis of Fused Heterocyclic Systems
The amino group of this compound can participate in cyclization reactions to form various fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid frameworks and diverse biological activities. For example, reaction with appropriate reagents can lead to the formation of pyrazolo[4,3-c]pyridines or other related fused systems.[5][6]
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant applications in drug discovery, particularly in the development of kinase inhibitors. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its amino group make it an attractive starting material for the construction of complex and biologically active molecules. The information provided in this guide serves as a comprehensive resource for researchers looking to utilize this important scaffold in their synthetic endeavors.
References
- 1. Construction of a six-membered fused N-heterocyclic ring via a new 3-component reaction: synthesis of (pyrazolo)pyrimidines/pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fused Heterocyclic Ring Systems Related to 6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano [4,3-c]pyrazole-7-carbonitrile. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Phenylpyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions to synthesize derivatives of 6-phenylpyridin-3-amine. This structural motif is of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established methods for analogous aminopyridine systems and are intended to serve as a starting point for reaction optimization.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] When applied to halogenated derivatives of this compound, it allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, enabling the exploration of a broad chemical space for therapeutic applications.[2]
Challenges in Coupling with Aminopyridines
A primary challenge in the Suzuki coupling of aminopyridines is the potential for catalyst inhibition. The lone pair of electrons on the nitrogen atoms of both the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to its deactivation and resulting in low yields.[3] Strategies to mitigate this include the use of bulky, electron-rich phosphine ligands, specific bases, or protection of the amino group.[4]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of analogous aminopyridines, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can guide the selection of initial conditions for the coupling of a halogenated this compound derivative.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol %) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | ~80-90 | [5] |
| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8-48 | 86 | [6] |
| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 120-150 (MW) | 0.17-0.5 | High | [4][7] |
| 4 | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | - | Good | [2] |
| 5 | 3-Amino-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | Moderate to Good | [8] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 describes a general procedure with an unprotected amino group, while Protocol 2 involves microwave heating for accelerated reaction times.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a generalized method adapted from the coupling of various aminopyridines and can be used as a starting point.[7][8]
Materials:
-
Halogenated this compound derivative (e.g., 5-bromo-6-phenylpyridin-3-amine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[4]
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[4][7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine the halogenated this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.[8]
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (5 mol%). Then, add the degassed solvent mixture via syringe.[4][7]
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[4][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[9]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly shorten reaction times.[7]
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[7]
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)[4]
-
Anhydrous 1,4-dioxane
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine the halogenated this compound derivative, the arylboronic acid, the base, the palladium precursor, and the ligand.[7]
-
Solvent Addition: Add the chosen anhydrous solvent to the vial.[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[7]
-
Work-up and Purification: After cooling, the work-up and purification steps are similar to those described in Protocol 1.[7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Key Parameter Influence
The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters.
Caption: The influence of key parameters on the Suzuki coupling reaction outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 6-phenylpyridin-3-amine. This reaction is a powerful method for the synthesis of N-aryl-6-phenylpyridin-3-amines, which are valuable scaffolds in medicinal chemistry and materials science. These notes cover the selection of appropriate catalysts, ligands, bases, and solvents, and provide tabulated data for reaction optimization. A step-by-step protocol for a typical reaction, along with visualizations of the catalytic cycle and experimental workflow, is included to facilitate successful execution in a laboratory setting.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has become indispensable in both academic and industrial research, particularly in the synthesis of pharmaceuticals and functional organic materials, due to its broad substrate scope and tolerance for a wide range of functional groups.
The subject of these notes, this compound, presents a unique substrate for this reaction. The presence of the phenyl group at the 6-position introduces steric bulk, which can influence the efficiency of the catalytic cycle. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, which may require careful selection of ligands to achieve high yields. These application notes aim to provide a comprehensive guide to navigating these challenges and successfully performing the N-arylation of this compound.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below:
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Optimization of Reaction Conditions
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following tables summarize key reaction parameters based on established protocols for structurally similar heteroaromatic amines.
Table 1: Catalyst and Ligand Selection
| Palladium Precursor (mol%) | Ligand (mol%) | Typical Coupling Partners | Expected Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Aryl bromides, aryl chlorides | 75-95 | A robust system for sterically hindered substrates. |
| Pd(OAc)₂ (1-2) | RuPhos (2-4) | Electron-rich and electron-poor aryl bromides | 70-90 | Effective for a broad range of aryl bromides. |
| PdCl₂(dppf) (2-5) | - | Aryl iodides | 60-85 | A classic catalyst, particularly for aryl iodides. |
| [Pd(allyl)Cl]₂ (1-2) | BrettPhos (2-4) | Primary amines and challenging aryl halides | 70-92 | Often shows high activity for primary amine coupling.[3] |
Table 2: Base and Solvent Systems
| Base (equiv) | Solvent | Temperature (°C) | Reaction Time (h) | Notes |
| NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 | 12-24 | A common and effective combination for many aminations. |
| K₃PO₄ (2.0) | Dioxane or DMF | 100-120 | 18-36 | A milder base, suitable for base-sensitive functional groups. |
| Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 90-110 | 16-24 | Another milder base option. |
| LHMDS (1.2-1.5) | THF or Toluene | 60-80 | 12-24 | A strong, non-nucleophilic base, can be effective at lower temperatures. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 0.1 M)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the aryl bromide, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 6-Phenylpyridin-3-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 6-phenylpyridin-3-amine as a key scaffold in the synthesis of novel kinase inhibitors. The aminopyridine core is a well-established pharmacophore that mimics the hinge-binding motif of ATP, making it an ideal starting point for the development of potent and selective kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The this compound scaffold offers a versatile platform for synthesizing such inhibitors. The phenyl group at the 6-position can be further functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity, while the amino group at the 3-position serves as a critical hydrogen bond donor for interaction with the kinase hinge region.
Data Presentation: Inhibitory Activity of Aminopyridine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of various kinase inhibitors based on the aminopyridine scaffold, including derivatives of this compound and structurally related analogs. This data provides a comparative overview of their potency against different kinase targets.
| Compound ID/Class | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one Analog | c-Src | 10 - 100 (approx.) | |
| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one Analog | Wee1 | 100 - 1000 (approx.) | [1] |
| Aminopyrimidine-based inhibitor | JNK1 | 25 | |
| Aminopyrimidine-based inhibitor | JNK2 | 12 | |
| Imidazo[1,2-a]pyridine derivative | FLT3-ITD | Potent Inhibition | [2] |
| Imidazo[1,2-a]pyridine derivative | BCR-ABL | Potent Inhibition | [2] |
| 6-amino pyridine derivative | GSK-3β | 770 | |
| 6-amino pyridine derivative | CK-1δ | 570 | [3] |
| Pyridine-based inhibitor | PIM-1 | 14.3 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often targeted by aminopyridine-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: A general experimental workflow for the synthesis and evaluation of kinase inhibitors starting from a substituted aminopyridine.
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical this compound derivative.
Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical this compound derivative.[5][6][7][8][9]
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Kinase Inhibitor (Representative Example)
This protocol describes a representative synthesis of a kinase inhibitor using this compound as a key intermediate, which is first synthesized via a Suzuki-Miyaura cross-coupling reaction.
A. Synthesis of this compound (Intermediate)
-
Materials:
-
6-Bromopyridin-3-amine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask, add 6-bromopyridin-3-amine (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq.) and the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
B. Synthesis of the Final Kinase Inhibitor (Amide Coupling Example)
-
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HBTU or HATU)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in the anhydrous solvent.
-
Add the coupling agent (1.2 eq.) and the base (2.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
-
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the kinase enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Western Blot for Phosphorylated Kinase Substrates
This protocol is used to assess the inhibitory effect of the compounds on a specific signaling pathway within a cellular context.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (against phosphorylated and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
-
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel kinase inhibitors. The synthetic routes are generally robust and amenable to the creation of diverse chemical libraries. The provided protocols for synthesis and biological evaluation offer a solid framework for researchers to explore the potential of this scaffold in developing targeted therapies for a range of diseases.
References
- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 6-Phenylpyridin-3-amine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 6-Phenylpyridin-3-amine derivatives as potential anticancer agents. The focus is on derivatives targeting key signaling pathways implicated in cancer progression, with a specific emphasis on Fms-like tyrosine kinase 3 (FLT3).
Introduction
The this compound scaffold is a promising pharmacophore in the development of novel kinase inhibitors for cancer therapy. Its structural motif allows for versatile substitutions to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant inhibitory activity against various cancer cell lines, primarily by targeting protein kinases that are crucial for tumor cell proliferation and survival.
Featured Derivative: 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine
A notable class of derivatives based on the this compound core are the 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amines. These compounds have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine derivative, herein referred to as Compound F15, against FLT3 kinase and FLT3-dependent AML cell lines.[1]
| Target | IC50 (nM) | Cell Line | IC50 (nM) |
| FLT3 | 123 | MOLM-13 (FLT3-ITD) | 253 |
| MV4-11 (FLT3-ITD) | 91 |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine Derivatives
This protocol describes a general method for the synthesis of the target compounds, adapted from published procedures.[1][2]
Materials:
-
Substituted 2-chloronicotinonitriles
-
Substituted phenylacetonitriles
-
Potassium tert-butoxide
-
Hydroxylamine hydrochloride
-
Substituted anilines
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Anhydrous solvents (e.g., DMF, Dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 3-amino-6-phenylisoxazolo[3,4-b]pyridine:
-
To a solution of a substituted 2-chloronicotinonitrile and a substituted phenylacetonitrile in anhydrous DMF, add potassium tert-butoxide portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Add hydroxylamine hydrochloride and continue stirring for an additional 12-16 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel.
-
-
Buchwald-Hartwig Amination:
-
In a sealed tube, combine the 3-amino-6-phenylisoxazolo[3,4-b]pyridine intermediate, a substituted aniline, palladium catalyst, ligand, and sodium tert-butoxide in anhydrous dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
Caption: Synthetic scheme for 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MOLM-13, MV4-11)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell proliferation assay.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol is used to determine the inhibitory activity of the synthesized compounds against specific kinases.
Materials:
-
Recombinant kinase (e.g., FLT3)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Synthesized compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Kinase activity detection kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, kinase substrate, and the synthesized compound or DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kinase activity kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Signaling Pathway
The primary mechanism of action for the featured 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives is the inhibition of the FLT3 signaling pathway. In AML, mutations in FLT3, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound derivatives.
By inhibiting the kinase activity of FLT3, these compounds block the downstream signaling cascades involving STAT5, PI3K/AKT, and RAS/MAPK, ultimately leading to the induction of apoptosis and the suppression of leukemic cell proliferation.[1]
References
Application Notes and Protocols for 6-Phenylpyridin-3-amine in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylpyridin-3-amine and its derivatives represent a promising scaffold in the field of neurological drug discovery. The aminopyridine core is a versatile building block that has been successfully utilized to develop potent and selective modulators of various biological targets implicated in the pathophysiology of neurodegenerative diseases. This document provides a comprehensive overview of the applications of this chemical scaffold, with a focus on its utility in developing inhibitors for key kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), as well as neuronal Nitric Oxide Synthase (nNOS), all of which are critical targets in conditions like Alzheimer's disease, Parkinson's disease, and other neurological disorders characterized by neuroinflammation and neuronal damage.
These application notes summarize key biological data, provide detailed experimental protocols for relevant assays, and illustrate the associated signaling pathways and experimental workflows to guide researchers in the exploration and development of novel therapeutics based on the this compound scaffold.
Key Neurological Targets and Biological Activities
Derivatives of the aminopyridine scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in the progression of neurodegenerative diseases.
Kinase Inhibition in Alzheimer's Disease
A series of 6-amino pyridine derivatives have been identified as potent dual inhibitors of GSK-3β and CK-1δ, two kinases heavily involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[1] The multitarget approach of simultaneously inhibiting both kinases is a promising strategy to halt the progression of tau pathology.
Nitric Oxide Synthase Inhibition
The 2-aminopyridine scaffold has been successfully optimized to yield potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is linked to excitotoxicity and neurodegeneration. Selective inhibition of nNOS over other isoforms (eNOS and iNOS) is a key therapeutic strategy to mitigate neuronal damage without affecting essential physiological functions.
Quantitative Biological Data
The following tables summarize the in vitro activity of representative aminopyridine derivatives against their respective neurological targets.
Table 1: In Vitro Inhibitory Activity of 6-Amino Pyridine Derivatives against GSK-3β and CK-1δ
| Compound ID | Target | IC50 (µM) | Reference |
| 8d | GSK-3β | 0.77 ± 0.01 | [1] |
| CK-1δ | 0.57 ± 0.12 | [1] |
Table 2: In Vitro Inhibitory Activity of 2-Aminopyridine Derivatives against Nitric Oxide Synthase Isoforms
| Compound ID | Target | Ki (nM) | Selectivity (n/e) | Selectivity (n/i) | Reference |
| 14j | rat nNOS | 16 | 828-fold | 118-fold | [2] |
| human nNOS | 13 | 1761-fold | - | [2] |
Experimental Protocols
Synthesis of 6-Amino Pyridine-Based GSK-3β/CK-1δ Inhibitors
This protocol is adapted from the synthesis of novel 6-amino pyridine derivatives as dual GSK-3β/CK-1δ inhibitors.[1]
General Procedure:
-
Starting Material: Commercially available substituted 2-amino-5-bromopyridines.
-
Suzuki-Miyaura Coupling: To a solution of the substituted 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-amino pyridine derivative.
In Vitro Kinase Assay for GSK-3β
This protocol is a general method for determining the in vitro potency of inhibitors against GSK-3β using a luminescence-based assay that measures ADP production.[3][4][5][6]
Materials:
-
GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted GSK-3β enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for GSK-3β.
-
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
GSK-3β and CK-1δ Signaling in Alzheimer's Disease
References
- 1. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
Application Notes and Protocols: 6-Phenylpyridin-3-amine as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-phenylpyridin-3-amine as a versatile precursor for the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not yet widely documented, its structural similarity to key agrochemical precursors, such as 6-chloropyridin-3-amine, suggests significant potential. This document outlines prospective synthetic routes, presents biological activity data from related compounds, and provides detailed experimental protocols to guide research and development in this promising area.
Introduction: The Potential of the Phenylpyridine Scaffold
The pyridine ring is a foundational structural motif in a multitude of successful agrochemicals, including insecticides, herbicides, and fungicides.[1][2] The introduction of a phenyl group onto this scaffold can significantly influence the molecule's biological activity, lipophilicity, and metabolic stability. This compound, with its reactive amino group and stable phenylpyridine core, presents a valuable building block for creating new generations of crop protection agents.[3] Its utility is underscored by the extensive use of the analogous compound, 6-chloropyridin-3-amine, in the synthesis of major neonicotinoid insecticides.[4][5] This suggests that this compound could be a key component in the development of novel agrochemicals with potentially enhanced or different activity spectra.
Application in Insecticide Synthesis
The 3-aminopyridine core is a critical pharmacophore for neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[5] By analogy to the synthesis of established neonicotinoids from 6-chloropyridin-3-amine, this compound can be envisioned as a precursor to novel insecticides with potentially altered target site interactions.
Proposed Synthetic Pathway for Phenyl-Neonicotinoid Analogs
A plausible synthetic route would involve the transformation of the amino group of this compound into a reactive intermediate, which can then be coupled with various heterocyclic moieties common in neonicotinoid structures.
Caption: Proposed synthetic workflow for phenyl-neonicotinoid analogs.
Biological Activity of Related Phenylpyridine Insecticides
The introduction of a phenyl group on the pyridine ring has shown significant insecticidal activity in various contexts. The following table summarizes the activity of representative phenylpyridine derivatives.
| Compound Class | Target Pest | Activity | Reference |
| Imidazo[4,5-b]pyridine derivatives | Mythimna separata | 100% mortality at 1 mg/L | [6] |
| Imidazo[4,5-b]pyridine derivatives | Plutella xylostella | 100% mortality at 1 mg/L | [6] |
| Imidazo[4,5-b]pyridine derivatives | Nilaparvata lugens | 46.85% mortality at 5 mg/L | [6] |
| 2-Phenylpyridine derivatives | Mythimna separata | 100% inhibition at 500 mg/L | [7] |
| Functionalized Pyridine derivatives | Aphis craccivora | LC50 of 0.080 - 0.127 mg/L | [8] |
Application in Herbicide Synthesis
The 4-amino-6-phenylpyridine-2-carboxylic acid scaffold has been identified as a potent herbicidal moiety.[9] While this structure differs from this compound, it highlights the utility of the phenylpyridine core in herbicide design. Furthermore, pyrazole derivatives incorporating a phenylpyridine moiety have demonstrated moderate to good herbicidal activity against various weeds.[3]
Proposed Synthetic Pathway for Phenylpyridine-Pyrazole Herbicides
A potential synthetic route could involve the diazotization of the amine in this compound, followed by a Sandmeyer-type reaction to introduce a cyano group. This can then be used to construct a pyrazole ring, a common toxophore in herbicides.
Caption: Proposed workflow for phenylpyridine-pyrazole herbicide synthesis.
Biological Activity of Related Herbicidal Compounds
The following table presents the herbicidal activity of phenylpyridine-containing compounds against common weeds.
| Compound Class | Target Weed | Activity | Reference |
| Phenylpyridine-pyrazole derivatives | Setaria viridis | 50% inhibition (post-emergence) | [3] |
| Phenylpyridine-pyrazole derivatives | Digitaria sanguinalis | Moderate inhibition (post-emergence) | [3] |
| Phenylpyridine-pyrazole derivatives | Abutilon theophrasti | Moderate inhibition (post-emergence) | [3] |
| Substituted 3-phenyl benzoylpyrazoles | Avena fatua | Good activity | [10] |
| Substituted 3-phenyl benzoylpyrazoles | Setaria viridis | Good activity | [10] |
Application in Fungicide Synthesis
The phenyl-heterocycle motif is also present in several classes of fungicides. For instance, derivatives of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine have shown excellent fungicidal activity against Botrytis cinerea.[11] This suggests that the this compound scaffold could be a valuable starting point for novel fungicides.
Proposed Synthetic Pathway for Phenylpyridine-Based Fungicides
The amino group of this compound can be readily acylated or condensed with various electrophiles to generate a diverse library of compounds for screening. For example, reaction with a β-ketoester followed by cyclization could yield pyridopyrimidine structures.
Caption: Proposed workflow for the synthesis of pyridopyrimidine fungicides.
Biological Activity of Related Fungicidal Compounds
The fungicidal efficacy of compounds containing a phenyl-heterocycle structure is summarized below.
| Compound Class | Target Fungus | Activity (EC50) | Reference |
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Higher activity than pyrimethanil | [11] |
| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae | Good activity | [5] |
| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | F. oxysporum | Good activity | [5] |
| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | C. mandshurica | Good activity | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-3-nitropyridine (A Precursor Analogy)
This protocol describes a Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing phenylpyridines, using analogous starting materials.
Materials:
-
3-Nitro-6-chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 3-nitro-6-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-phenyl-3-nitropyridine.
(Note: The subsequent reduction of the nitro group to an amine would yield the target this compound.)
Protocol 2: N-Acylation of this compound (General Derivatization)
This protocol provides a general method for derivatizing the amino group, a key step in synthesizing many potential agrochemicals.
Materials:
-
This compound
-
Acid chloride or anhydride (e.g., acetyl chloride) (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Protocol 3: Insecticidal Bioassay against Aphis craccivora (Cowpea Aphid)
This protocol outlines a standard method for evaluating the insecticidal activity of synthesized compounds.
Materials:
-
Synthesized test compounds
-
Acetone
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Cowpea aphid (Aphis craccivora) culture
-
Broad bean seedlings
-
Spray bottle
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions of the test compound in distilled water containing 0.1% Triton X-100.
-
Infest broad bean seedlings with a known number of adult aphids (e.g., 20-30).
-
Spray the infested seedlings with the test solutions until runoff. A negative control (water + surfactant) should also be included.
-
Allow the treated seedlings to air dry.
-
Maintain the seedlings in a controlled environment (e.g., 25±1 °C, 60-70% relative humidity).
-
Record aphid mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the percentage mortality and determine the LC50 value using probit analysis.
Conclusion
This compound represents a promising, yet underexplored, precursor for the development of novel agrochemicals. Its structural features suggest the potential for creating new insecticides, herbicides, and fungicides. The synthetic pathways and biological data presented in these application notes, derived from closely related structures, provide a strong foundation and rationale for initiating research programs aimed at leveraging this versatile building block for the discovery of next-generation crop protection solutions.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) | Faculty of Agriculture [b.aun.edu.eg]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102325454B - Safener for 6-(trisubstituted phenyl)-4-amino-pyridine-2-carboxylic acid herbicide damage in cereal crops - Google Patents [patents.google.com]
- 10. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Amino Group in 6-Phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group of 6-phenylpyridin-3-amine, a versatile building block in medicinal chemistry. The functionalization of this primary aromatic amine allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery, particularly as kinase inhibitors. The following sections detail common functionalization reactions, including acylation, alkylation, arylation (Buchwald-Hartwig amination), sulfonylation, and diazotization followed by Sandmeyer reactions.
Acylation: Synthesis of N-(6-phenylpyridin-3-yl)acetamide
Acylation of the amino group in this compound is a fundamental transformation that yields stable amide derivatives. These derivatives can exhibit altered physicochemical properties and biological activities. A common and efficient method for this transformation is the reaction with an acylating agent such as acetic anhydride in the presence of a base or in a suitable solvent.
Quantitative Data
| Product | Reagents | Solvent | Yield (%) | M.p. (°C) | Spectroscopic Data |
| N-(6-phenylpyridin-3-yl)acetamide | This compound, Acetic Anhydride | Toluene | ~100[1] | N/A | ¹H NMR and ¹³C NMR data would be expected to show characteristic shifts for the acetyl group and changes in the aromatic region of the parent amine. |
Note: The provided yield is based on a similar reaction with a substituted pyridine derivative and may vary for this compound.
Experimental Protocol: Acylation with Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in toluene (20 mL/mmol of amine), add acetic anhydride (1.4 eq).
-
Stir the mixture and heat at 100 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator to obtain the crude N-(6-phenylpyridin-3-yl)acetamide.
-
The product can be purified by recrystallization or column chromatography if necessary.
N-Alkylation: Synthesis of N-Alkyl-6-phenylpyridin-3-amine Derivatives
N-alkylation introduces alkyl groups to the amino moiety, which can significantly impact the compound's lipophilicity, basicity, and receptor-binding properties. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but reaction conditions can be optimized to favor mono-alkylation.
Quantitative Data
| Product | Reagents | Base | Solvent | Yield (%) | M.p. (°C) | Spectroscopic Data |
| N-Methyl-6-phenylpyridin-3-amine | This compound, Methyl Iodide | K₂CO₃ | DMF | N/A | N/A | ¹H NMR would show a new singlet corresponding to the N-methyl protons. ¹³C NMR would show a new signal for the methyl carbon. |
| N-Benzyl-6-phenylpyridin-3-amine | This compound, Benzyl Bromide | K₂CO₃ | DMF | N/A | N/A | ¹H NMR would exhibit a new singlet for the benzylic protons and signals for the new phenyl ring. |
Experimental Protocol: N-Alkylation with Alkyl Halides
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours to overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of diaryl amines. This reaction is highly versatile and tolerates a wide range of functional groups.
Quantitative Data
| Product | Reagents | Catalyst/Ligand | Base | Solvent | Yield (%) | M.p. (°C) | Spectroscopic Data |
| N-(4-Methoxyphenyl)-6-phenylpyridin-3-amine | This compound, 4-Bromoanisole | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 60-99[2][3] | N/A | ¹H and ¹³C NMR would show signals corresponding to both aromatic rings and the methoxy group. |
Note: The provided yield range is typical for Buchwald-Hartwig amination reactions and a specific yield for this reaction was found to be 99% for a similar substrate.[2]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), BINAP (0.01-0.05 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Sulfonylation: Synthesis of N-(6-phenylpyridin-3-yl)benzenesulfonamide
Sulfonylation of the amino group leads to the formation of sulfonamides, a common functional group in many biologically active compounds. This reaction is typically carried out using a sulfonyl chloride in the presence of a base.
Quantitative Data
| Product | Reagents | Base | Solvent | Yield (%) | M.p. (°C) | Spectroscopic Data |
| N-(6-phenylpyridin-3-yl)benzenesulfonamide | This compound, Benzenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | N/A | N/A | ¹H and ¹³C NMR would confirm the presence of the benzenesulfonyl group. IR spectroscopy would show characteristic S=O stretching bands. |
Experimental Protocol: Sulfonylation
Materials:
-
This compound
-
Benzenesulfonyl chloride or p-toluenesulfonyl chloride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Diazotization and Sandmeyer Reaction
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate. The diazonium group can then be replaced by a variety of substituents (e.g., -Cl, -Br, -CN, -OH) via the Sandmeyer reaction, which typically uses copper(I) salts as catalysts.
Quantitative Data
| Product | Reagents | Reaction Type | Yield (%) | M.p. (°C) | Spectroscopic Data |
| 3-Chloro-6-phenylpyridine | This compound, NaNO₂, HCl, CuCl | Sandmeyer Reaction | N/A | N/A | The disappearance of the amino group signals in ¹H and ¹³C NMR and the appearance of a pattern consistent with the chloro-substituted pyridine would be observed. Mass spectrometry would confirm the incorporation of chlorine. |
Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Beaker or flask
-
Ice-salt bath
-
Stirring apparatus
-
Standard laboratory glassware for work-up and purification
Procedure:
Step 1: Diazotization
-
Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the amine solution, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution with vigorous stirring.
-
Nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 3-chloro-6-phenylpyridine by column chromatography or distillation.
Signaling Pathway and Experimental Workflows
PIM-1 Kinase Signaling Pathway
Derivatives of this compound have been investigated as potential kinase inhibitors. One important target is the PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[2][4][5][6][7] Inhibition of the PIM-1 signaling pathway is a promising strategy in cancer therapy.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Experimental Workflow: Functionalization of this compound
The following diagram illustrates a general workflow for the functionalization of the amino group of this compound, followed by purification and characterization.
Caption: General Experimental Workflow for Amine Functionalization.
Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. jconsortium.com [jconsortium.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Arylation of 6-Phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 6-phenylpyridin-3-amine, a key transformation for the synthesis of diverse N-aryl aminopyridine scaffolds. These structures are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and functional materials. The two primary and most effective methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are presented herein.
Introduction
The formation of a carbon-nitrogen (C-N) bond between an aromatic ring and an amino group is a fundamental transformation in organic synthesis. The N-arylation of this compound provides access to a class of compounds with potential applications as pharmaceuticals, agrochemicals, and organic electronic materials. The Buchwald-Hartwig amination offers a versatile and highly efficient method, often proceeding under mild conditions with a broad substrate scope.[1][2] The Ullmann condensation, a classical method, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions than traditionally required.[3]
Reaction Scheme
The general scheme for the N-arylation of this compound with an aryl halide is depicted below:
Figure 1: General reaction scheme for the N-arylation of this compound.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand. A base is required to deprotonate the amine and facilitate the catalytic cycle.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aminopyridine derivatives, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | Xantphos, BINAP, DavePhos, XPhos | 1.2-2.4 equivalents relative to Pd |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Aryl Halide | Aryl bromide, Aryl iodide, Aryl chloride | Aryl iodides and bromides are generally more reactive |
| Temperature | 80-120 °C | |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS |
Experimental Protocol: Synthesis of N,6-diphenylpyridin-3-amine
This protocol describes a representative procedure for the N-arylation of this compound with iodobenzene using a palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), combine this compound, iodobenzene, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to this compound.
-
Degassing: To ensure an oxygen-free environment, subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,6-diphenylpyridin-3-amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[3] While traditional Ullmann reactions often require harsh conditions, modern protocols with the use of ligands allow the reaction to proceed under milder temperatures.
Summary of Reaction Conditions
The following table summarizes typical conditions for a modern Ullmann N-arylation reaction.
| Parameter | Condition | Notes |
| Copper Catalyst | CuI, Cu₂O, Cu powder | 5-20 mol% |
| Ligand | L-proline, 1,10-phenanthroline, DMEDA | 10-40 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 equivalents |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents |
| Aryl Halide | Aryl iodide, Aryl bromide | Aryl iodides are generally the most reactive |
| Temperature | 100-160 °C | |
| Reaction Time | 24-48 hours | Monitored by TLC or LC-MS |
Experimental Protocol: Synthesis of N,6-diphenylpyridin-3-amine
This protocol provides a representative procedure for the copper-catalyzed N-arylation of this compound with iodobenzene.
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, iodobenzene, copper(I) iodide, L-proline, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-48 hours for completion.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Extraction: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired product.
-
Characterization: Confirm the structure and purity of the product using spectroscopic methods.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the N-arylation of this compound.
Catalytic Cycles
Caption: Simplified catalytic cycles for the Buchwald-Hartwig and Ullmann N-arylation reactions.
References
Application Notes and Protocols for 6-Phenylpyridin-3-amine in the Study of Enzyme Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylpyridin-3-amine is a versatile heterocyclic amine that serves as a crucial scaffold in medicinal chemistry and drug discovery. Its unique structural features make it an attractive starting point for the synthesis of a wide range of biologically active molecules. These derivatives have shown significant potential in targeting various enzymes implicated in diseases such as cancer, neurological disorders, and infectious diseases. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in studying enzyme interactions, with a focus on kinases, nitric oxide synthases, and parasitic enzymes.
Due to the limited availability of direct experimental data for this compound, this document leverages findings from closely related analogs to provide a comprehensive guide. Researchers are advised to consider this context when interpreting the provided data and protocols.
Target Enzyme Families and Signaling Pathways
Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzyme families. Understanding the signaling pathways in which these enzymes operate is critical for elucidating the mechanism of action of potential drug candidates.
Kinases
Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways like the RAS/MAPK and PI3K/Akt cascades, promoting cell proliferation, survival, and motility.[1][2][3][4][5]
FGFR Signaling Pathway: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by FGFs, trigger signaling cascades including the RAS-MAPK and PI3K-AKT pathways, which are crucial for processes like angiogenesis and cell differentiation.[6][7][8][9][10]
DNA-PK Signaling in Non-Homologous End Joining (NHEJ): DNA-dependent protein kinase (DNA-PK) is a key enzyme in the NHEJ pathway for repairing DNA double-strand breaks. Its activity is crucial for maintaining genomic integrity.[11][12][13][14][15]
Nitric Oxide Synthases (NOS)
Nitric Oxide Synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation.[16][17][18][19][20]
Parasitic Enzymes
Dihydrofolate Reductase (DHFR) in Plasmodium falciparum: DHFR is a crucial enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This pathway is essential for the synthesis of nucleotides and amino acids, making DHFR a key target for antimalarial drugs.[21][22][23][24][25]
Quantitative Data on Enzyme Inhibition
While specific inhibitory data for this compound is not extensively published, the following table summarizes the inhibitory activities of closely related 6-phenyl-pyridin-2-ylamine derivatives against neuronal nitric oxide synthase (nNOS). This data provides a valuable reference for the potential activity of the this compound scaffold.
| Compound ID | R Group on Phenyl Ring | nNOS IC50 (nM)[18] | eNOS IC50 (nM)[18] |
| Derivative 1 | 4-(dimethylaminoalkyl) | Potent | - |
| Derivative 2 | 4-(dimethylaminoalkoxy) | Potent | - |
| Derivative 3 | 2,5-dimethoxy | Potent | - |
| Derivative 4 | 5-ethyl-2-methoxy | Potent | - |
Note: "Potent" indicates significant inhibitory activity as described in the source publication, though specific numerical values were not provided in the abstract. Further investigation of the full text is recommended for detailed quantitative data.
Experimental Protocols
The following are detailed protocols for key in vitro enzyme assays that can be adapted for screening this compound and its analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[9][10][13][17][20]
Experimental Workflow:
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound or analog stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
5 µL of diluted test compound or vehicle (for control wells).
-
10 µL of diluted kinase enzyme in kinase assay buffer.
-
Mix gently and incubate for 10 minutes at room temperature.
-
-
Reaction Initiation: Add 10 µL of a solution containing the kinase substrate and ATP in kinase assay buffer to each well to start the reaction. The final concentrations of substrate and ATP should be at or near their Km values for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol measures NOS activity by quantifying the amount of nitrite (NO₂⁻), a stable breakdown product of NO, using the colorimetric Griess reagent.[2][3][6]
Experimental Workflow:
Materials:
-
Cell or tissue lysates containing NOS
-
NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin, CaCl₂, FAD, FMN, Tetrahydrobiopterin (BH4) (cofactors)
-
This compound or analog stock solution (in DMSO)
-
Nitrate Reductase
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold homogenization buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing NOS reaction buffer, L-arginine, NADPH, and all cofactors. Add the cell/tissue lysate and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes or by adding a precipitating agent. Centrifuge to pellet the precipitated protein.
-
Nitrate Reduction: Transfer the supernatant to a new tube. Add nitrate reductase and NADPH and incubate at room temperature for 20 minutes to convert nitrate to nitrite.
-
Griess Reaction: In a 96-well plate, add the sample from the nitrate reduction step. Add freshly mixed Griess reagent (equal volumes of Solution A and B) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NOS inhibition for each compound concentration and calculate the IC50 value.
Protocol 3: Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This protocol measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF).[1][11][12][16]
Experimental Workflow:
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolic acid (DHF) (substrate)
-
NADPH (cofactor)
-
DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound or analog stock solution (in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF and NADPH in the assay buffer.
-
Reaction Setup: In a UV-transparent plate or cuvette, add the DHFR assay buffer, NADPH solution, DHFR enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the DHF substrate solution.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) in kinetic mode.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve (ΔA340/min). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹. Determine the percentage of DHFR inhibition for each compound concentration and calculate the IC50 value.
Conclusion
This compound represents a valuable chemical scaffold for the development of novel enzyme inhibitors. While direct experimental data for this specific compound is limited, the information available for its close analogs provides a strong foundation for initiating research into its potential biological activities. The application notes and detailed protocols provided herein offer a comprehensive guide for researchers to explore the interactions of this compound and its derivatives with key enzymatic targets in various disease-related signaling pathways. Careful adaptation and optimization of these protocols will be essential for generating robust and reproducible data.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. US8278084B2 - Aminopyridine dimer compounds, compositions and related methods for neuronal nitric oxide synthase inhibition - Google Patents [patents.google.com]
- 24. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various substituted pyridine derivatives starting from 6-phenylpyridin-3-amine. This versatile building block is a key intermediate in the development of novel compounds with potential therapeutic applications, particularly in oncology. The following sections detail synthetic procedures for derivatization of the amino group and substitution on the pyridine ring, alongside relevant biological context and experimental workflows.
Introduction
Substituted pyridines are a prominent class of heterocyclic compounds frequently found in pharmaceuticals and biologically active molecules. Their unique structural and electronic properties make them attractive scaffolds in drug discovery. This compound, with its reactive amino group and phenyl-substituted pyridine core, serves as an excellent starting material for generating diverse libraries of compounds for screening and development. This document outlines protocols for N-acylation, N-ureation, and further functionalization of the pyridine ring via bromination and subsequent Suzuki coupling.
Biological Context: Anticancer Applications
Derivatives of this compound have shown promise as anticancer agents by inducing apoptosis. One of the key mechanisms involved is the modulation of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.
Apoptosis Signaling Pathway
Urea derivatives of similar pyridine scaffolds have been shown to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately resulting in programmed cell death.
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Phenylpyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 6-phenylpyridin-3-amine and its derivatives. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist you in overcoming common challenges in your purification workflow.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound derivatives.
Issue 1: Tailing or Streaking of the Compound During Silica Gel Column Chromatography
-
Question: My this compound derivative is showing significant tailing on the TLC plate and is streaking during column chromatography, leading to poor separation. What can I do to resolve this?
-
Answer: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard silica gel, which is acidic. The basic amine functionality interacts strongly with the acidic silanol groups on the silica surface, causing the compound to move unevenly.[1][2] To address this, you can neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-1% (v/v) of triethylamine (TEA) to your eluent.[1][3] This will result in more symmetrical peaks and improved separation. Alternatively, using a different stationary phase like basic alumina or amine-functionalized silica can also prevent this issue.[2]
Issue 2: Co-elution of the Product with Unreacted Starting Material or Byproducts
-
Question: During column chromatography, my desired this compound derivative is co-eluting with the starting halide or homocoupled byproducts from my Suzuki or Buchwald-Hartwig reaction. How can I improve the separation?
-
Answer: Co-elution of compounds with similar polarities is a common challenge. Here are several strategies to improve separation:
-
Optimize the Solvent System: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Test a variety of solvent mixtures with different polarities. Sometimes switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol system can provide better separation.[4]
-
Use a Gradient Elution: A shallow gradient of the more polar solvent can help to better resolve closely eluting spots.[5]
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Reversed-phase chromatography (C18 silica) can be an effective alternative for purifying polar and ionizable compounds.[2]
-
Issue 3: Difficulty in Removing Residual Palladium Catalyst
-
Question: I am having trouble removing the residual palladium catalyst from my this compound derivative after a cross-coupling reaction. What are the best methods for this?
-
Answer: The nitrogen atoms in the pyridine and amine groups can chelate with palladium, making it difficult to remove.[6] Here are several effective methods for palladium removal:
-
Filtration through Celite: For heterogeneous catalysts like Pd/C, simple filtration through a pad of Celite can be effective.[7]
-
Metal Scavengers: Solid-supported scavengers with high affinity for palladium, such as those with thiol or amine functionalities, are very effective. The crude product is dissolved in a suitable solvent and stirred with the scavenger, which is then filtered off.[6][7]
-
Activated Carbon Treatment: Stirring the crude product with activated carbon can effectively adsorb residual palladium. However, be aware that this can sometimes lead to loss of the desired product through non-specific adsorption.[6]
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like sodium thiosulfate or ammonium chloride can help remove palladium salts.[8]
-
Issue 4: The Purified Product Fails to Crystallize
-
Question: After column chromatography, my this compound derivative is an oil and will not crystallize. How can I induce crystallization?
-
Answer: Several factors can hinder crystallization. Here are some common troubleshooting steps:
-
Ensure High Purity: Residual impurities can inhibit crystal formation. Ensure your product is of high purity (>95%) before attempting recrystallization.
-
Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[9] Test a range of solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).[10][11]
-
Induce Nucleation: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.
-
Slow Evaporation: Dissolve the compound in a volatile solvent and allow it to evaporate slowly in a loosely covered container.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common purification methods for this compound derivatives?
-
Q2: What are typical impurities I might encounter?
-
A2: Common impurities include unreacted starting materials (e.g., the corresponding halo-pyridine), homocoupled byproducts from cross-coupling reactions (e.g., biphenyl from phenylboronic acid), and residual palladium catalyst.[12]
-
-
Q3: How can I tell if my purified compound is pure?
-
A3: Purity is typically assessed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A sharp melting point is also a good indicator of purity for solid compounds.
-
-
Q4: Are there any special handling precautions for this compound derivatives?
-
A4: Like many amine-containing compounds, this compound derivatives can be sensitive to air and light and may darken over time. It is advisable to store them under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
Data Presentation
The following tables provide representative data for the purification of this compound derivatives. Note that optimal conditions and results will vary depending on the specific derivative.
Table 1: Representative Conditions for Silica Gel Column Chromatography
| Derivative Substitution | Mobile Phase (v/v) | Typical Yield (%) | Typical Purity (%) |
| Unsubstituted | Hexane:Ethyl Acetate (7:3) + 1% TEA | 85-95 | >98 |
| 4'-Methoxy | Dichloromethane:Methanol (98:2) + 0.5% TEA | 80-90 | >99 |
| 3'-Chloro | Hexane:Ethyl Acetate (8:2) + 1% TEA | 88-96 | >98 |
| 2'-Methyl | Toluene:Acetone (9:1) + 1% TEA | 82-92 | >97 |
Table 2: Representative Solvents for Recrystallization
| Derivative Substitution | Suitable Solvent System | Expected Purity |
| Unsubstituted | Ethanol/Water | >99% |
| 4'-Fluoro | Isopropanol | >99% |
| 3'-Trifluoromethyl | Toluene/Hexane | >99.5% |
| 2',6'-Dimethyl | Acetone/Water | >98.5% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of a this compound derivative using normal-phase flash chromatography on silica gel.
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives your product an Rf value of approximately 0.2-0.4. Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[1][3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, dry-load the sample onto a small amount of silica gel.
-
Elution and Fraction Collection: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute your compound. Collect fractions and monitor the elution of the compound using TLC.[5]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying a solid this compound derivative by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one in which the compound is soluble when hot but insoluble when cold. Common solvent systems include ethanol/water, isopropanol, and toluene/hexane.[9][10][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 6-Phenylpyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 6-phenylpyridin-3-amine. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated 3-aminopyridine, such as 6-chloro- or 6-bromopyridin-3-amine, with phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: Why is the Suzuki-Miyaura coupling preferred for this synthesis?
A2: The Suzuki-Miyaura coupling is favored due to its high tolerance for a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of the starting materials. The use of less toxic boron reagents also makes it a more environmentally benign option compared to other organometallic coupling partners.
Q3: Can the amino group on the pyridine ring interfere with the reaction?
A3: Yes, the free amino group can pose a challenge during the synthesis. The lone pair of electrons on the nitrogen atom of the amino group, as well as the pyridine nitrogen, can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in lower yields or reaction failure.[1][2] The use of bulky, electron-rich phosphine ligands can often mitigate this issue without the need for protecting the amine functionality.[2]
Q4: What are some alternative synthetic routes to this compound?
A4: While Suzuki-Miyaura coupling is common, other cross-coupling reactions can be employed. These include the Buchwald-Hartwig amination, which involves the coupling of an amine with an aryl halide, and the Ullmann condensation, a copper-catalyzed reaction of an aryl halide with an amine.[3][4] However, Ullmann reactions often require harsher conditions.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low to No Yield of this compound
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not have formed or has been deactivated. Ensure you are using a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is activated in-situ.[5] Oxygen contamination can also deactivate the catalyst, so ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2][5] |
| Suboptimal Ligand | For electron-rich and potentially coordinating substrates like aminopyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective in preventing catalyst inhibition.[2] |
| Incorrect Base | The choice and quality of the base are crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry for optimal reactivity.[1] For anhydrous couplings with K₃PO₄, a small, controlled amount of water may be necessary. |
| Poor Reagent Quality | Ensure the purity of both the halogenated aminopyridine and the phenylboronic acid. Impurities can inhibit the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C while monitoring for product formation and potential decomposition. |
Issue 2: Presence of Significant Side Products
| Side Product | Cause | Identification & Mitigation |
| Biphenyl | Homocoupling of phenylboronic acid.[2] | This is often promoted by the presence of oxygen, high temperatures, or high catalyst loading. Mitigation: Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[2] Consider lowering the reaction temperature and catalyst loading. |
| 5-Aminopyridine | Dehalogenation of the starting material (e.g., 6-halopyridin-3-amine).[2][5] | This can be caused by the presence of water, protic impurities, or certain palladium catalysts/ligands that favor this side reaction. Mitigation: Use anhydrous solvents and reagents.[2] Screen different palladium catalysts and ligands. |
| Unreacted Starting Material | Incomplete reaction. | This can be due to an inactive catalyst, insufficient reaction time or temperature, or an insufficient amount of the boronic acid. Mitigation: Increase the equivalents of phenylboronic acid (e.g., to 1.5 equivalents).[1] Extend the reaction time or increase the temperature. |
| Protodeboronation Product (Benzene) | Hydrolysis of phenylboronic acid.[1][2] | This is often exacerbated by high temperatures and extended reaction times in aqueous basic conditions. Mitigation: Use fresh, high-purity phenylboronic acid or consider using more stable boronic esters (e.g., pinacol esters).[2] Keep reaction times as short as possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
6-Bromopyridin-3-amine (1.0 equivalent)
-
Phenylboronic acid (1.2 - 1.5 equivalents)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)[1]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 6-bromopyridin-3-amine, phenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst and any additional ligand under a positive flow of inert gas. Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield in this compound synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling of 6-Phenylpyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 6-phenylpyridin-3-amine and its derivatives. The inherent challenges of this substrate, namely potential catalyst inhibition by its two nitrogen atoms, are addressed with specific, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield in my Suzuki coupling reaction with this compound?
A1: Complete reaction failure or low yields with unprotected aminopyridines like this compound are common and typically stem from a few critical factors. The primary issue is often catalyst inhibition or deactivation. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, effectively halting the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-halogen bond towards the crucial oxidative addition step.[2]
Key areas to investigate include:
-
Inactive Catalyst System: Ensure the palladium precursor and ligand are fresh and have been stored correctly under inert conditions.[3] The choice of ligand is especially critical for this substrate class.[1][4]
-
Inadequate Reaction Conditions: Aryl chlorides or bromides on an electron-rich pyridine ring often require higher temperatures (80–110 °C) for the oxidative addition step to proceed efficiently.[4]
-
Oxygen Contamination: Palladium(0) species are highly sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to rapid catalyst decomposition and the formation of homocoupling byproducts.
-
Inappropriate Base or Solvent: The base and solvent system must be compatible and facilitate all steps of the catalytic cycle. An incorrect choice can lead to poor solubility, slow reaction rates, or unwanted side reactions.[3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.
-
Protodeboronation: This is the hydrolysis of the boronic acid starting material back to its corresponding arene. It is often promoted by high temperatures and extended reaction times in aqueous basic conditions.[1][2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (e.g., biphenyl from phenylboronic acid).[3]
-
Solution: This is primarily caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
-
Dehalogenation: The halide on the pyridine ring is replaced by a hydrogen atom.
-
Solution: This can be caused by trace palladium hydride species. Screening different bases and solvents can help identify conditions that minimize this pathway.[2]
-
Q3: How do I select the optimal catalyst and ligand system for this compound?
A3: The choice of ligand is the most critical parameter for successfully coupling challenging heteroaryl substrates. Due to the electron-rich nature of this compound and the potential for catalyst inhibition, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[4]
-
Recommendation: Employ sterically bulky, electron-rich phosphine ligands. These ligands enhance the reactivity of the palladium center, promote the difficult oxidative addition step, and stabilize the catalytic species.[4] Buchwald ligands such as SPhos and XPhos are often highly effective for these types of transformations. N-heterocyclic carbenes (NHCs) can also be excellent alternatives.[5]
Q4: Which base and solvent combination should I start with for optimization?
A4: A strong, non-nucleophilic base is often required. The solvent must be capable of dissolving the reagents while being compatible with the catalyst system.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points, particularly for less reactive aryl halides.[4] Potassium carbonate (K₂CO₃) is also a common and effective choice.[2]
-
Recommended Solvents: A mixture of an organic solvent and water is often beneficial.[6]
Q5: My starting material is consumed according to TLC/LC-MS, but my isolated yield is poor. What are the potential issues?
A5: If analysis shows good conversion but the isolated yield is low, the problem likely lies in the work-up or purification stages.
-
Product Solubility: The product may be partially soluble in the aqueous phase during extraction. Perform extractions with multiple, smaller portions of the organic solvent.[3]
-
Difficult Purification: The product may co-elute with byproducts or residual ligand. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol) for column chromatography.[3]
-
Product Decomposition: The product may be unstable on silica gel. Consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina).
-
Product Volatility: While less common for this class of compounds, ensure the product is not being lost during solvent removal under reduced pressure.
Troubleshooting Guide
Use the following workflow to diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Data Presentation: Reaction Parameter Guidelines
The following tables summarize recommended starting points and options for key reaction parameters. Optimization is highly recommended for any new substrate combination.
Table 1: Recommended Starting Conditions for Optimization
| Component | Stoichiometry (equiv.) | Rationale & Key Considerations |
| Aryl Halide | 1.0 | The reactivity order is I > Br > Cl. Chlorides are least reactive and may require more forcing conditions.[10] |
| Boronic Acid | 1.2 - 1.5 | A slight excess is common to drive the reaction to completion, but a large excess can complicate purification.[3] |
| Palladium Precursor | 0.01 - 0.05 (1-5 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ are common choices. Higher loading may be needed for difficult couplings.[1][11] |
| Ligand | 1.1 - 2.2 x Pd | Bulky, electron-rich phosphine ligands (e.g., SPhos) are recommended. A 1:1 to 2:1 ligand-to-palladium ratio is typical.[4] |
| Base | 2.0 - 3.0 | K₃PO₄, Cs₂CO₃, or K₂CO₃ are effective. The base activates the boronic acid for transmetalation.[11] |
| Solvent | 0.1 - 0.5 M | Concentration can impact reaction rates. Common solvents include Dioxane/H₂O, Toluene/H₂O, or DMF.[4][9] |
Table 2: Catalyst & Ligand Selection Guide
| Palladium Source | Ligand | Base | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 80 - 110 | A highly active and general system, excellent for challenging aryl chlorides and aminopyridines.[4] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 80 - 110 | Another powerful Buchwald ligand system, often provides high yields.[4] |
| PdCl₂(dppf) | (None) | K₂CO₃ | 90 - 110 | A robust, common pre-catalyst, but may be less effective for this specific substrate class than Buchwald systems.[4] |
| Pd(PPh₃)₄ | (None) | K₂CO₃ | 90 - 100 | A classic Pd(0) source. May suffer from inhibition with aminopyridines; not the first choice.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 6-chloro- or 6-bromo-phenylpyridin-3-amine, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[4]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[4]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[4]
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.[12]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times from hours to minutes.[7]
-
Reagent Preparation: In a microwave vial equipped with a stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), base (2.0 mmol), palladium precursor (e.g., 2 mol%), and ligand (e.g., 4 mol%).[2]
-
Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane). Seal the vial with a cap.[7]
-
Reaction: Place the vial in the microwave reactor. Heat the mixture with stirring at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[7]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[7]
Caption: The interplay of key parameters influencing Suzuki coupling outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Buchwald-Hartwig Amination of Aminopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful C-N bond-forming reaction. Find answers to frequently asked questions and follow our troubleshooting guides to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of aminopyridines so challenging?
A1: The amination of aminopyridines presents unique challenges primarily due to the nature of the substrate itself. The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, an issue often referred to as the "2-pyridyl problem".[1] This can slow down or completely halt the catalytic cycle. Additionally, if using chloro-pyridines, the high strength of the C-Cl bond makes the initial oxidative addition step more difficult compared to C-Br or C-I bonds, often requiring more forcing conditions.[1]
Q2: What are the most common side reactions to watch out for?
A2: Several side reactions can compete with your desired C-N coupling. The most common include:
-
Dehalogenation: The halide on the pyridine ring is replaced by a hydrogen atom. This can be promoted by high temperatures or certain bases.[1]
-
β-Hydride Elimination: This can occur when using primary amines, leading to the formation of an imine and the corresponding hydrodehalogenated pyridine.[2]
-
Homocoupling: The aryl halide couples with itself, which can be promoted by the presence of oxygen.[1]
Q3: How do I select the appropriate catalyst and ligand system?
A3: Ligand selection is critical and often substrate-dependent. For aminopyridines, which are a type of heteroaryl halide, bulky, electron-rich phosphine ligands have shown great success.[3][4]
-
Early Generations: Simple ligands like P(o-tol)3 were used initially but had limitations.[3]
-
Bidentate Ligands: Ligands like BINAP and DPPF were an improvement, preventing catalyst dimerization and improving rates.[2]
-
Bulky Biarylphosphines: Modern ligands such as XPhos, BrettPhos, and RuPhos are often the most effective for challenging substrates like aminopyridines. They promote faster reductive elimination and can prevent catalyst deactivation.[3][5][6] Using a pre-formed catalyst (precatalyst) is also highly recommended as it provides more reliable formation of the active catalytic species compared to sources like Pd(OAc)2.[7]
Q4: Which base should I choose for my reaction?
A4: The base deprotonates the amine, which is a crucial step in the catalytic cycle.[1]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and common. However, they are incompatible with base-sensitive functional groups.[4][8]
-
Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or longer reaction times.[4][8] Cs₂CO₃ is often a good choice due to its solubility in common organic solvents.[8]
Q5: What is the best solvent for this reaction?
A5: The solvent's primary role is to solubilize all reaction components.[4] Poor solubility is a common and underestimated cause of reaction failure.[8]
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene and xylene are frequently used.[4][9]
-
Safety Concerns: Note that 1,4-dioxane is a high-impact solvent and should be avoided if possible.[9][10]
-
Solubility Issues: If you suspect poor solubility, consider using a solvent mixture or switching to a more polar solvent. The agitation rate can also be critical, especially with dense inorganic bases that may settle at the bottom of the vessel.[8]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Oxygen Contamination | The Pd(0) catalytic species is oxygen-sensitive. Ensure the reaction vessel is thoroughly degassed (e.g., via 3x evacuate/backfill cycles with argon/nitrogen) and maintained under a strict inert atmosphere.[4] |
| Poor Reagent/Solvent Quality | Use freshly purified, anhydrous, and degassed solvents. Ensure amines and other reagents are pure and dry. Water and other impurities can deactivate the catalyst.[4] |
| Catalyst/Ligand Incompatibility | Aminopyridines are challenging substrates. Switch to a more robust, sterically hindered biarylphosphine ligand like XPhos, BrettPhos, or RuPhos. Use a reliable palladium precatalyst instead of Pd(OAc)₂ or Pd₂(dba)₃.[6][7] |
| Incorrect Base | The chosen base may be too weak. If your substrate allows, switch from a carbonate/phosphate base to a stronger alkoxide like NaOtBu.[4] |
| Poor Solubility | Observe the reaction mixture. If reagents are not dissolved, try a different solvent (e.g., switch from toluene to dioxane or THF) or a solvent mixture. Increasing the reaction temperature may also help.[8] |
| Catalyst Inhibition | The pyridine nitrogen is likely coordinating to the palladium center. The use of bulky, electron-rich ligands is the primary strategy to mitigate this effect.[1][3] |
Problem 2: Significant Formation of Dehalogenated Byproduct
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | High temperatures can promote dehalogenation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. |
| Base-Promoted Dehalogenation | Certain strong bases can contribute to this side reaction.[1] Consider screening weaker bases like K₃PO₄ or Cs₂CO₃. |
| Catalyst System | The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands may identify a system less prone to dehalogenation. |
Problem 3: Reaction with Volatile Amines (e.g., methylamine, dimethylamine) Fails
| Potential Cause | Recommended Solution |
| Loss of Amine | Volatile amines (e.g., methylamine, bp -6.2 °C) will evaporate from the reaction mixture under standard reflux conditions.[11] |
| Specialized Protocol Required | Use a sealed tube or pressure vessel rated for the expected vapor pressure at the reaction temperature.[11] Add the volatile amine as a cooled liquid (-78 °C) to the reaction mixture before sealing the vessel.[11] An excess of the amine (e.g., 5 equivalents) is often required.[11] |
Data and Reaction Conditions
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Aryl Halide | Amine | Pd Source | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Aniline (1.5 eq) | Pd(OAc)₂ (5 mol%) | BINAP (8 mol%) | Cs₂CO₃ (10 eq) | Toluene | 110 | 8 | Good |
| 2-Bromopyridine | Cyclopropylamine (5 eq) | Pd(OAc)₂ (5 mol%) | dppp (10 mol%) | NaOtBu (2 eq) | Toluene | 80 | 14 | 91 |
| 2-Bromopyridine | Methylamine (5 eq) | Pd(OAc)₂ (5 mol%) | dppp (10 mol%) | NaOtBu (2 eq) | Toluene | 80 | 14 | 98 |
| 3-Bromo-4-indolylmaleimide | 2-Aminopyridine (1.5 eq) | Pd₂(dba)₃ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ (1.5 eq) | Toluene | 100 | 12 | 85 |
Data synthesized from multiple sources.[11][12][13]dppp = 1,3-Bis(diphenylphosphino)propane.
Key Experimental Protocols
General Protocol for Amination of a Halopyridine
This protocol is a general starting point for the amination of non-volatile amines.
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).[14]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][14]
-
Reagent Addition: Under the inert atmosphere, add the halopyridine (1.0 equiv.).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine coupling partner (1.2-1.5 equiv.).[14]
-
Reaction: Vigorously stir the reaction mixture and heat to the desired temperature (typically 80–110 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][14]
-
Purification: Purify the crude product via flash column chromatography on silica gel.[14]
Protocol for Amination with Volatile Amines
This protocol is adapted for low-boiling-point amines.[11]
-
Vessel Preparation: To a pressure-rated sealed tube (e.g., Ace-Thred), add the 2-bromopyridine (1.0 equiv.), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and NaOtBu (2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene.
-
Volatile Amine Addition: Cool the amine gas (e.g., methylamine) to -78 °C to liquefy it. Add the cold liquid amine (5.0 equiv.) to the reaction tube.
-
Reaction: Immediately and securely seal the tube. Allow the mixture to warm to room temperature, then heat in an oil bath at 80 °C overnight (approx. 14 hours). Caution: Ensure proper shielding is used for reactions under pressure.
-
Workup and Purification: After cooling, carefully open the vessel. Proceed with a standard aqueous workup and purification as described in the general protocol.
Visual Guides
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// Invisible nodes for labels label_oa [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; label_ac [label="Amine\nCoordination", shape=plaintext, fontcolor="#202124"]; label_dp [label="Deprotonation", shape=plaintext, fontcolor="#202124"]; label_re [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oa [label="Ar-X"]; oa -> amine_complex [label="RNH₂"]; amine_complex -> amido_complex [label="+ Base\n- Base·HX"]; amido_complex -> pd0 [label="Ar-NHR"];
// Positioning labels {rank=same; pd0; label_re; amido_complex} {rank=same; label_oa; oa; label_ac; amine_complex}
// Invisible edges for positioning pd0 -> label_oa [style=invis]; label_oa -> oa [style=invis]; oa -> label_ac [style=invis]; label_ac -> amine_complex [style=invis]; amido_complex -> label_dp [style=invis]; label_dp -> amine_complex [style=invis]; amido_complex -> label_re [style=invis]; label_re -> pd0 [style=invis]; } caption [label="Simplified catalytic cycle for Buchwald-Hartwig amination.", shape=plaintext, fontcolor="#202124"];
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
stability of 6-Phenylpyridin-3-amine under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 6-Phenylpyridin-3-amine. The following information is intended to assist in designing and troubleshooting experiments related to the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound under acidic and basic conditions?
A1: The primary concerns for this compound under acidic and basic conditions revolve around potential degradation, which can impact its purity, potency, and safety profile. The key structural features influencing its stability are the basic pyridine nitrogen and the exocyclic primary amine. Under acidic conditions, protonation of these nitrogen atoms can occur, potentially influencing the electron distribution in the aromatic rings and susceptibility to hydrolysis or other degradation pathways. Under basic conditions, the primary amine group could be susceptible to oxidation or other base-catalyzed reactions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the chemistry of similar aminopyridine compounds.[1][2] These may include:
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the primary amine can also undergo oxidation.[2]
-
Hydrolysis: Although generally stable, under harsh acidic or basic conditions, cleavage of the C-N bond or other bonds could theoretically occur, though this is less common for simple aminopyridines.
-
Polymerization/Condensation: Under certain stress conditions, complex colored degradation products may form due to polymerization or condensation reactions.
Q3: How does the salt form of an aminopyridine compare in stability to the free base?
A3: For some aminopyridines, the salt form has been shown to be significantly more stable, particularly under oxidative stress, compared to the molecular (free base) form.[1][2] This is because the lone pair of electrons on the nitrogen atoms are engaged in bonding, making them less susceptible to oxidation.[2] When working with this compound, it is crucial to consider whether using a salt form (e.g., dihydrochloride) could enhance its stability in formulations or during storage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram after acidic or basic stress testing. | Degradation of this compound. | 1. Confirm the identity of the new peaks using mass spectrometry (LC-MS) to determine if they are degradation products. 2. Reduce the harshness of the stress conditions (e.g., lower acid/base concentration, shorter exposure time, lower temperature). 3. Ensure the mobile phase and diluent are compatible and not causing on-column degradation. |
| Loss of this compound peak area with no corresponding degradation peaks. | The degradation product may not be UV-active at the chosen wavelength, or it may have precipitated out of solution. | 1. Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for absorbance at different wavelengths. 2. Check for any visible precipitation in the sample vial. If present, attempt to dissolve it in a stronger solvent and re-analyze. 3. Consider using a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). |
| Discoloration of the sample solution during stability studies. | Formation of colored degradation products, often from oxidative degradation or polymerization. | 1. Protect the sample from light and oxygen. Purge solutions with an inert gas like nitrogen or argon. 2. Include an antioxidant in the formulation if appropriate for the intended application. 3. Characterize the colored species to understand the degradation pathway. |
| Inconsistent stability results between batches. | Variability in the purity of the starting material, or differences in experimental conditions. | 1. Ensure the purity of each batch of this compound is well-characterized before initiating stability studies. 2. Maintain strict control over experimental parameters such as temperature, pH, and light exposure. 3. Use calibrated and well-maintained equipment. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under acidic and basic stress conditions. These studies are essential for developing stability-indicating analytical methods.[3][4]
Objective: To evaluate the degradation of this compound under acidic and basic conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or DAD/PDA detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute to a known concentration with the mobile phase.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw a sample, neutralize it with an appropriate amount of 0.1 M HCl, and dilute to a known concentration with the mobile phase.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it under the same conditions as the stressed samples.
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Use LC-MS to obtain mass information on the degradation products to aid in their identification.
-
Data Presentation
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product 1 (% Peak Area) | Major Degradation Product 2 (% Peak Area) |
| 0.1 M HCl at 60°C | 0 | 100.0 | ND | ND |
| 4 | 98.2 | 0.8 | ND | |
| 8 | 96.5 | 1.5 | 0.3 | |
| 24 | 92.1 | 3.2 | 0.9 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | ND | ND |
| 4 | 99.5 | 0.2 | ND | |
| 8 | 98.8 | 0.5 | ND | |
| 24 | 97.0 | 1.1 | 0.2 |
ND: Not Detected. Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. acdlabs.com [acdlabs.com]
Technical Support Center: 6-Phenylpyridin-3-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 6-Phenylpyridin-3-amine. The content is structured to offer practical solutions and detailed experimental insights to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
General Issues
Q1: My cross-coupling reaction with this compound is showing low to no yield. What are the common causes?
Low or no yield in cross-coupling reactions involving this compound can stem from several factors. The primary culprits are often related to catalyst inhibition and the electronic properties of the substrate. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to deactivation. Additionally, the electron-donating nature of the amino group can reduce the reactivity of the aryl halide bond towards oxidative addition, a critical step in many catalytic cycles. Other common issues include poor reagent quality, inadequate degassing leading to oxygen contamination, and suboptimal reaction conditions (base, solvent, temperature).
Suzuki-Miyaura Coupling
Q2: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction. What is this, and how can I prevent it?
This byproduct is likely the result of boronic acid homocoupling, a common side reaction where two molecules of the boronic acid reagent couple with each other. This side reaction is primarily caused by the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1]
To minimize homocoupling, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw technique.[1]
-
Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the in-situ reduction step of Pd(II) precatalysts, which can be a source of homocoupling.[1]
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway, making it more competitive than the homocoupling side reaction.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly via a syringe pump can maintain a low instantaneous concentration, which can suppress the bimolecular homocoupling reaction.[1]
Q3: Besides homocoupling, what other side reactions should I be aware of in Suzuki-Miyaura coupling with this compound?
Other common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions and can be minimized by using more stable boronic esters (e.g., pinacol esters) or by running the reaction under anhydrous conditions.
-
Dehalogenation: The halide on the pyridine ring can be replaced by a hydrogen atom. This can be caused by certain hydride sources in the reaction mixture, such as some alcohol solvents. Optimizing the reaction time can also help minimize this side reaction.
Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound is sluggish. How can I improve the reaction rate and yield?
The challenges in Buchwald-Hartwig amination of this compound are often due to the electron-rich nature of the aminopyridine, which can inhibit the palladium catalyst. To improve outcomes:
-
Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BINAP. These ligands are known to be effective for heteroaryl couplings and can help overcome catalyst inhibition.[2]
-
Base Selection: The choice of base is highly dependent on the specific amine coupling partner and solvent. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used. Screening different bases such as K₃PO₄ or Cs₂CO₃ may be necessary.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed.
-
Protecting the Amino Group: While often not necessary with modern catalysts, if catalyst poisoning is severe, protecting the amino group of this compound as an acetamide can be an effective strategy. The protecting group can be removed after the coupling reaction.
Ullmann Condensation
Q5: I am struggling with reproducibility and harsh conditions in the Ullmann condensation of this compound. Are there milder alternatives?
Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, leading to reproducibility issues.[1][3] Modern protocols have significantly improved the reaction's scope and mildness:
-
Use of Ligands: The addition of ligands such as 1,10-phenanthroline, N-methylglycine, or L-proline can dramatically accelerate the reaction, allowing for lower temperatures (40-120 °C) and catalytic amounts of copper.[4]
-
Copper Source: Using a fresh, high-purity copper(I) salt (e.g., CuI) is often crucial for good activity.[4]
-
Inert Atmosphere: While some modern protocols are more robust, ensuring an inert atmosphere can prevent the oxidation of the active Cu(I) species and improve reproducibility.[5]
-
Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes.[6]
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Catalyst Inhibition: The amino and/or pyridine nitrogen is coordinating to the palladium center. | 1. Switch to a Bulky Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).2. Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% may help.3. Use a Pre-catalyst: Buchwald G3 pre-catalysts can provide a more active catalytic species. |
| Inefficient Oxidative Addition: The C-X bond is not breaking and adding to the palladium center. | 1. Change Halide: If possible, use an aryl iodide instead of a bromide or chloride.2. Increase Temperature: Carefully increase the reaction temperature in increments.3. Use Electron-Rich Ligand: Ligands like P(t-Bu)₃ can promote oxidative addition. | |
| Poor Reagent Quality: Degraded boronic acid or inactive catalyst. | 1. Use Fresh Reagents: Use freshly opened catalyst and new boronic acid, or purify the existing boronic acid.2. Check Boronic Acid Stability: Consider using more stable boronic esters (e.g., pinacol esters). | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Dissolved oxygen is oxidizing the Pd(0) catalyst. | 1. Rigorous Degassing: Sparge solvents with Ar or N₂ for 15-30 minutes before use. Use freeze-pump-thaw for very sensitive reactions.2. Maintain Inert Atmosphere: Use Schlenk techniques or a glovebox. |
| Use of Pd(II) Precatalyst: Homocoupling can occur during the in-situ reduction of Pd(II) to Pd(0). | 1. Use a Pd(0) Source: Switch to a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] | |
| Presence of Dehalogenated Starting Material | Hydride Sources: Presence of species that can deliver a hydride to the palladium center. | 1. Solvent Choice: Avoid alcohol solvents that can act as hydride sources.2. Optimize Base and Temperature: Screen different bases and consider lowering the reaction temperature. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound (as the halide)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
6-Phenylpyridin-3-yl halide (e.g., bromide or chloride) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure (Conventional Heating):
-
To a dry Schlenk flask containing a stir bar, add the 6-phenylpyridin-3-yl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure (Microwave Irradiation):
-
In a microwave vial, combine the 6-phenylpyridin-3-yl halide, arylboronic acid, base, and catalyst.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated 6-Phenylpyridine
Materials:
-
Halogenated 6-phenylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add the halogenated 6-phenylpyridine and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.[2]
Protocol 3: Ullmann Condensation of a Halogenated 6-Phenylpyridine with an Amine
Materials:
-
Halogenated 6-phenylpyridine (1.0 equiv)
-
Amine (1.5 equiv)
-
CuI (10 mol%)
-
L-proline or N-methylglycine (20 mol%)
-
K₂CO₃ or K₃PO₄ (2.0 equiv)
-
Anhydrous DMSO or DMF
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add the halogenated 6-phenylpyridine, amine, CuI, ligand, and base.
-
Add the anhydrous solvent.
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Aminobromopyridines
| Ligand | Catalyst Precursor | Base | Solvent | Substrate | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good | [3] |
| SPhos | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | up to 81 | [3] |
| BINAP | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Moderate | [3] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |
| 4-Methoxyaniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | >85 |
| 2-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | >80 |
| Estimated yields based on similar reactions reported in the literature.[2] |
Visualizations
Caption: Troubleshooting workflow for preventing homocoupling in Suzuki-Miyaura reactions.
Caption: Simplified catalytic cycles for common cross-coupling reactions.
References
Technical Support Center: 6-Phenylpyridin-3-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis and modification of 6-Phenylpyridin-3-amine. The following sections address common challenges encountered during cross-coupling and other functionalization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Considerations
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent and effective methods for modifying this compound involve palladium-catalyzed cross-coupling reactions. Due to its structure, it can participate as either the amine component in C-N bond formation or, if halogenated, as the aryl halide component in C-C or C-N bond formation. The key reactions include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, where the primary amine of this compound is coupled with an aryl halide or pseudohalide.
-
Suzuki-Miyaura Coupling: If starting from a halogenated precursor to this compound (e.g., 5-bromo-2-phenylpyridine), this reaction is used to form C-C bonds with boronic acids or esters.
Q2: What are the main challenges when working with aminopyridine substrates like this compound in cross-coupling reactions?
A2: Researchers may face several challenges:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation or inhibition, often referred to as the "2-pyridyl problem." This can slow down or completely stall the catalytic cycle.[1]
-
Substrate Reactivity: The reactivity of the coupling partners is crucial. For instance, aryl chlorides are generally less reactive than aryl bromides or iodides, requiring more specialized and active catalyst systems.[2]
-
Side Reactions: Undesired side reactions such as hydrodehalogenation (if using a halogenated precursor), homocoupling of coupling partners, or protodeboronation of the boronic acid in Suzuki reactions can reduce the yield of the desired product.[3]
-
Labile Protons: The primary amine has labile protons which can interfere with some coupling reactions, though often this can be managed by the choice of base without needing a protecting group.[4]
2. Buchwald-Hartwig Amination Troubleshooting
Q3: I am attempting a Buchwald-Hartwig amination with this compound and an aryl bromide, but I am getting a low yield. What are the first steps to troubleshoot this?
A3: Low yields in Buchwald-Hartwig aminations involving aminopyridines can often be traced back to the catalyst system, base, or reaction conditions. Here are the initial troubleshooting steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. However, the choice of phosphine ligand is critical. For challenging substrates like heteroaromatic amines, bulky and electron-rich ligands such as XPhos, SPhos, or RuPhos are often more effective than simpler ligands like PPh₃.[5]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base. If your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this may require higher temperatures or longer reaction times.[5]
-
Solvent and Temperature: Ensure the solvent (commonly toluene, dioxane, or THF) is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Increasing the reaction temperature can improve the rate and yield, but excessive heat can lead to catalyst decomposition and side reactions.[5]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. It is crucial to maintain a positive pressure of an inert gas like argon or nitrogen throughout the setup and reaction.[6]
Q4: I am observing significant formation of a byproduct where my aryl bromide has been replaced by a hydrogen atom (hydrodehalogenation). How can I minimize this?
A4: Hydrodehalogenation is a common side reaction. To minimize it:
-
Ensure Anhydrous Conditions: The presence of water or other protic impurities can be a source of protons. Use anhydrous solvents and ensure all reagents are dry.
-
Optimize Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst decomposition pathways that favor hydrodehalogenation. A ligand-to-palladium ratio of 1.5:1 to 2:1 is a good starting point for monodentate phosphine ligands.
-
Control Reaction Temperature: High temperatures can promote this side reaction. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Illustrative Buchwald-Hartwig Reaction Conditions
| Parameter | Condition 1 (General) | Condition 2 (For Challenging Substrates) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | BINAP (1.5-3 mol%) | XPhos (4-8 mol%) |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Typical Yield | 60-85% | 70-95% |
| Note: This data is illustrative and based on analogous reactions reported in the literature. Actual yields may vary.[2] |
3. Suzuki-Miyaura Coupling Troubleshooting (for halogenated precursors)
Q5: My Suzuki-Miyaura coupling of a bromo-substituted precursor to this compound with an arylboronic acid is not proceeding to completion. What should I check?
A5: Incomplete conversion in Suzuki reactions with aminopyridine substrates is a frequent issue. Consider the following:
-
Catalyst and Ligand: For electron-rich heteroaryl halides, standard catalysts like Pd(PPh₃)₄ can be effective. However, if reactivity is low, consider more active catalyst systems such as those derived from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][7]
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Base and Solvent System: The base is crucial for activating the boronic acid. A common system is an aqueous solution of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ with an organic solvent like 1,4-dioxane, toluene, or DMF.[1][4] For substrates with a free amine, K₃PO₄ is often a good choice as it is effective without promoting side reactions.[4] The ratio of organic solvent to water can also be optimized.
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Boronic Acid Quality: Boronic acids can degrade over time, especially through protodeboronation. Ensure you are using a fresh, high-quality boronic acid. Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.[3]
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Oxygen Removal: Thoroughly degas the reaction mixture to prevent oxidative degradation of the catalyst and homocoupling of the boronic acid. This can be done by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.[1]
Q6: I am getting a significant amount of homocoupled biaryl product from my boronic acid. How can I prevent this?
A6: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Improve Degassing: Ensure your degassing procedure is rigorous.
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Control Catalyst Loading: Sometimes, excessively high catalyst loading can contribute to this side reaction.
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Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
Illustrative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Microwave) |
| Aryl Halide | 5-Bromo-2-methylpyridin-3-amine | 6-Bromopyridin-3-amine |
| Boronic Acid | Phenylboronic acid (1.2 equiv) | Arylboronic acid (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3-5 mol%) |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DMF |
| Temperature | 85-95 °C | 120-150 °C |
| Time | 15+ hours | 10-30 minutes |
| Yield | 70-90% | High |
| Note: This data is illustrative and based on analogous reactions reported in the literature. Actual yields may vary.[1][4] |
4. Purification
Q7: I am having difficulty purifying my this compound derivative by column chromatography. What are some common issues and solutions?
A7: Purification of pyridine-containing compounds can be challenging.
-
Tailing on Silica Gel: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent.
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Product Solubility: Ensure your crude product is fully dissolved before loading onto the column. If solubility is an issue, consider a different solvent for loading or use a dry loading technique where the crude material is adsorbed onto silica gel before being placed on the column.
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Residual Palladium: Palladium residues can sometimes be difficult to remove. Filtering the reaction mixture through a pad of Celite® before work-up can help remove some of the precipitated palladium.[2] Specialized scavengers can also be used to remove residual metal.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the coupling of this compound with an aryl halide.
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
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Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Precursor
This protocol is for the coupling of a bromo-substituted precursor with an arylboronic acid.
-
Reaction Setup: To a Schlenk flask, add the bromo-substituted aminopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) under a positive pressure of argon.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
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Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Improving Regioselectivity of Reactions with 6-Phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 6-phenylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric effects imparted by the substituents on the pyridine ring. The amino group at the C3 position is a strong electron-donating group, which activates the ortho (C2, C4) and para (C6) positions towards electrophilic attack through a positive mesomeric effect (+M)[1]. The phenyl group at the C6 position is a weak activator and also directs electrophilic substitution to the ortho and para positions[2][3]. For nucleophilic substitutions, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring but directs attack to the C2, C4, and C6 positions. Steric hindrance can also play a significant role, potentially blocking access to more sterically crowded positions[4][5].
Q2: For electrophilic aromatic substitution (EAS) on this compound, which position is the most likely to react?
A2: In electrophilic aromatic substitution, the amino group at C3 is a strong activating ortho-, para-director, and the phenyl group at C6 is a weak activating ortho-, para-director. Therefore, the positions most activated towards electrophilic attack are C2 and C4. The C5 position is meta to the amino group and is therefore less favored. The relative reactivity of C2 versus C4 will depend on the specific electrophile and reaction conditions, with steric hindrance often playing a deciding role. Bulky electrophiles will likely favor the less sterically hindered C4 position.
Q3: How can I favor substitution at the C2 position over the C4 position in an electrophilic aromatic substitution reaction?
A3: Selectively achieving substitution at the C2 position in the presence of the activating C4 position can be challenging. One potential strategy is to use a directing metalating group. By first protecting the amino group, a directed ortho-metalation (DoM) could be employed. For instance, converting the amine to a pivalamide or a carbamate can direct lithiation specifically to the C2 position, followed by quenching with an electrophile. The choice of base and reaction conditions is critical for the success of this approach[6].
Q4: What strategies can be used to functionalize the C5 position of this compound?
A4: The C5 position is the least activated towards electrophilic attack. To achieve functionalization at this position, one might consider a multi-step approach. One strategy involves halogenation at the more activated positions (e.g., C2 and C4), followed by a subsequent reaction, such as a metal-halogen exchange and reaction with an electrophile, that might be directed to the C5 position under specific conditions. Another advanced method could involve a C-H activation strategy with a suitable directing group temporarily installed on the amino group that orients the catalyst to the C5 position.
Q5: Are there any known issues with palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, with this compound?
A5: While this compound itself is a product of such cross-coupling reactions (e.g., from a halogenated pyridin-3-amine), further cross-coupling reactions on a functionalized this compound (e.g., a bromo-substituted derivative) are feasible. A common issue with aminopyridines in palladium-catalyzed reactions is the potential for the amino group to coordinate with the palladium catalyst, which can inhibit its activity. This can often be overcome by careful selection of ligands, bases, and solvents, or by temporarily protecting the amino group[7].
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Halogenation
-
Problem: My halogenation reaction on this compound yields a mixture of 2-halo and 4-halo isomers, with poor selectivity.
-
Possible Causes & Solutions:
-
Steric Effects: The electrophile may not be bulky enough to differentiate between the C2 and C4 positions.
-
Troubleshooting: Try using a bulkier halogenating agent. For bromination, consider using N-bromosuccinimide (NBS) in a non-polar solvent to increase steric demand.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Troubleshooting: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance kinetic control.
-
-
Protecting Group Strategy: The strong activation from the free amine may be difficult to control.
-
Troubleshooting: Protect the amino group as an acetamide or a carbamate. This can modulate the activating effect and potentially alter the regiochemical outcome.
-
-
Issue 2: Low Yield in Suzuki Coupling to Functionalize a Halogenated this compound Derivative
-
Problem: I am attempting a Suzuki coupling on a bromo-substituted this compound, but the yield of the desired biaryl product is consistently low.
-
Possible Causes & Solutions:
-
Catalyst Inhibition: The free amino group may be coordinating to the palladium catalyst, reducing its efficacy.
-
Troubleshooting:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the catalyst and promote reductive elimination.
-
Protecting Group: Protect the amino group with a Boc or Acyl group prior to the coupling reaction. The protecting group can be removed in a subsequent step.
-
-
-
Base and Solvent Incompatibility: The chosen base and solvent system may not be optimal for this substrate.
-
Troubleshooting: Screen different base/solvent combinations. For aminopyridines, a common effective system is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a mixture of dioxane and water[7].
-
-
Inefficient Oxidative Addition: The C-Br bond may not be sufficiently reactive under the current conditions.
-
Troubleshooting: If using a bromo-derivative, ensure the catalyst system is appropriate. If yields remain low, consider converting the bromide to an iodide, which is generally more reactive in oxidative addition.
-
-
Data Presentation
Table 1: General Conditions for Suzuki-Miyaura Coupling of Halogenated 3-Aminopyridines. (Note: These are representative conditions based on analogous substrates and may require optimization for this compound derivatives.)
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 | [1] |
| 2 | 6-Bromopyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 92 | [7] |
| 3 | 6-Chloropyridin-3-amine | 3-Tolylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | t-BuOH/H₂O | 100 | 88 | [8] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated 3-Aminopyridines. (Note: These are representative conditions based on analogous substrates and may require optimization for this compound derivatives.)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Chloropyridin-3-amine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 75-85 | [8] |
| 2 | 5-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 90 | [9] |
| 3 | 6-Bromopyridin-3-amine | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-AmylOH | 120 | 82 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Bromination of this compound (Hypothetical, based on aminopyridine chemistry)
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equiv.) in the same solvent to the stirred solution of the amine.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial, add the halogenated this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
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Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times[7].
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General mechanism for electrophilic aromatic substitution on this compound.
Caption: Decision-making workflow for predicting regioselectivity in reactions with this compound.
Caption: A systematic workflow for troubleshooting regioselectivity issues in experiments.
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 6-Phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 6-phenylpyridin-3-amine. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure after a Suzuki-Miyaura or Buchwald-Hartwig reaction to synthesize this compound?
A typical workup procedure involves quenching the reaction, followed by an extractive workup to separate the product from inorganic salts, the catalyst, and polar impurities. The general steps are:
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Quenching: After the reaction is deemed complete by monitoring techniques like TLC or LC-MS, the mixture is cooled to room temperature. It is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride.[1]
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Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane. This process is typically repeated multiple times (e.g., 3x) to ensure maximum recovery of the product.[1][2][3]
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Washing: The combined organic layers are washed with water and then with brine (a saturated aqueous solution of NaCl). The water wash helps to remove any remaining water-soluble impurities, and the brine wash aids in the removal of residual water from the organic layer.[1][3]
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Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any dissolved water.[1][2][3]
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Filtration and Concentration: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2][3][4]
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Purification: The crude product is then purified, most commonly by silica gel column chromatography.[1][4]
Q2: How can I remove unreacted starting materials, such as a halo-pyridine or an amine?
Unreacted starting materials can often be removed during the workup and purification steps:
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Unreacted Halo-pyridine: Being less polar than the aminopyridine product, it can typically be separated during silica gel column chromatography.
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Unreacted Amine: If the starting amine is basic, it can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. However, this method should only be used if the desired product, this compound, is stable to acidic conditions. An alternative is to wash with a 10% aqueous copper(II) sulfate solution, which forms a water-soluble complex with many amines.
Q3: My this compound derivative shows significant tailing on silica gel TLC and column chromatography. What can I do to improve the separation?
Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel due to strong interactions.[5] To resolve this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase (eluent).[5] This will help to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.[5] Alternatively, using a different stationary phase, such as basic alumina or amine-functionalized silica, can also mitigate this issue.[6][7]
Q4: I am having trouble finding a suitable solvent for the recrystallization of my this compound derivative. What are some suggestions?
Finding an appropriate recrystallization solvent requires screening a range of solvents with varying polarities.[5] Good starting points for pyridine derivatives include ethanol, acetone, or solvent mixtures like hexane/ethyl acetate and hexane/acetone.[5] If the compound "oils out," it could be due to a high concentration of impurities or the solvent's boiling point being higher than the product's melting point.[5] In such cases, pre-purification by another method, like column chromatography, is recommended before attempting recrystallization.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield After Workup | Incomplete reaction. | - Ensure the reaction has gone to completion by TLC or LC-MS before starting the workup. - Optimize reaction conditions (temperature, time, catalyst, base).[1] |
| Product is water-soluble and lost during extraction. | - Minimize the volume of aqueous washes. - Increase the number of extractions with smaller volumes of organic solvent. - Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and drive the product into the organic layer. | |
| Product degradation during acidic wash. | - Avoid acidic washes if the product is acid-sensitive. - Use alternative methods to remove basic impurities, such as a copper sulfate wash or chromatography with a modified mobile phase. | |
| Formation of Significant Side Products | Dehalogenation of the starting material. | - Use anhydrous solvents and reagents. - Screen different palladium catalysts and ligands; bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.[8] |
| Homocoupling of the boronic acid or starting materials. | - Ensure the reaction is under an inert atmosphere. - Optimize the stoichiometry of the reactants. | |
| Difficulty in Purifying the Final Product | Impurities with similar polarity to the product. | - Optimize the mobile phase for column chromatography to improve separation; a shallow gradient can be effective.[5] - Consider a different purification technique, such as preparative HPLC or recrystallization.[8] |
| Product appears as streaks or broad peaks during column chromatography. | - Add a basic modifier like triethylamine (0.5-1%) to the eluent.[5] - Use an alternative stationary phase like basic alumina or amine-functionalized silica.[6][7] | |
| Emulsion Formation During Extraction | High concentration of polar solvents (e.g., DMF, DMSO) from the reaction mixture. | - Dilute the reaction mixture with a larger volume of a less polar organic solvent before washing. - Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. |
Experimental Protocols
While specific quantitative data for the workup of this compound is not extensively available, the following protocols for analogous reactions provide a solid starting point.
Protocol 1: General Workup for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of similar phenylpyridine derivatives.[1][3]
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Reaction Monitoring & Quenching: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[1]
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Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
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Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: General Workup for Buchwald-Hartwig Amination
This protocol is based on established procedures for the amination of halo-pyridines.[2][3]
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Reaction Monitoring & Quenching: Once the reaction is complete, cool the mixture to room temperature.
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Catalyst Removal: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.[3]
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Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
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Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with the addition of 0.5-1% triethylamine, is a common eluent system.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of related phenylpyridine compounds, which can be used as a guide for developing a workup procedure for this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halo-pyridines with Phenylboronic Acid
| Entry | Halo-pyridine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | 3-Bromopyridine | Pd(OAc)₂ (3%) / PPh₃ (6%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Varies |
| 2 | 6-Chloropyridin-3-amine | Pd₂(dba)₃ (2.5%) / XPhos (5%) | Cs₂CO₃ | t-BuOH | 110 | Varies |
| 3 | 3-Amino-6-chloropyridazine | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/H₂O | 80-100 | 4-12 |
Data is illustrative and based on analogous reactions reported in the literature. Actual conditions for the synthesis of this compound may vary.[1][3]
Table 2: Typical Conditions for Buchwald-Hartwig Amination to form Phenyl-amino Pyridines
| Entry | Reactants | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | 3-Bromopyridine + Aniline | Pd₂(dba)₃ (2%) | Xantphos (4%) | NaOtBu | Toluene | 110 | 12 |
| 2 | 6-Chloropyridin-3-amine + Aniline | Pd(OAc)₂ (2%) | BINAP (3%) | NaOtBu | Toluene | 100 | Varies |
| 3 | 3-Chloro-4-methyl-6-phenylpyridazine + Benzophenone imine | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100-110 | 12-24 |
Data is illustrative and based on analogous reactions reported in the literature. Actual conditions for the synthesis of this compound may vary.[2][3][9]
Visualizations
The following diagrams illustrate the general workflows for the workup and troubleshooting procedures.
Caption: General experimental workflow for the workup of reactions yielding this compound.
Caption: Troubleshooting logic for purification issues involving this compound.
References
Technical Support Center: Palladium Catalyst Removal in 6-Phenylpyridin-3-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions yielding 6-Phenylpyridin-3-amine and similar aromatic amine compounds.
Troubleshooting Guide
The primary challenge in removing palladium from reactions involving this compound lies in the compound's ability to act as a ligand, forming stable complexes with palladium that can be difficult to remove by simple filtration.[1] This guide provides an overview of common palladium removal techniques and their effectiveness.
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the efficiency of various methods for removing residual palladium. While specific data for this compound is limited in publicly available literature, the data presented is from studies on structurally related aromatic amines and cross-coupling reactions, providing a strong basis for method selection and optimization.
| Method | Scavenger/Reagent | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Key Considerations & Potential Issues |
| Adsorption - Silica-Based Scavengers | SiliaMetS® Thiol | >1,300 | 2 | >99.8% | Highly effective for a broad range of palladium species. May require optimization of temperature and treatment time.[2] |
| Thiol-functionalized silica | 600 | 15 | 97.5% | Effective in both batch and flow-through cartridge formats. | |
| Polychelated Resin (PCR-B2) | 328 | 4 | 98.8% | Can be used in recirculation mode for efficient removal.[3] | |
| Adsorption - Activated Carbon | Darco® KB-B | 300 | <1 | >99.6% | Cost-effective but can lead to product loss due to non-specific adsorption.[4] |
| Nuchar® AquaGuard (with chelating agent) | 9,100 | <273 | >97% | Efficiency is significantly improved when used as a binary system with a chelating agent like 1,2-ethanedithiol.[4] | |
| Adsorption - Polymer-Based Scavengers | Polystyrene-bound TMT | 1,550 | 3 | >99.8% | Highly effective scavenger for various palladium species.[3] |
| Crystallization | - | 500 - 1,500 | 100 - 200 | Variable | Effectiveness is highly dependent on the solubility of the product and palladium species. Can be enhanced with additives.[5] |
| Liquid-Liquid Extraction | L-cysteine | 560 | 17 | 97% | A scalable method that can be more practical than solid-supported scavengers in large-scale operations.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound reaction?
A1: The nitrogen atoms in the pyridine ring and the amine group of this compound can act as strong ligands, forming stable, soluble complexes with palladium. This chelation prevents the palladium from precipitating, making its removal by simple filtration ineffective.[1]
Q2: What are the most common methods for removing palladium from reactions involving aromatic amines?
A2: The most prevalent methods include:
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Adsorption onto Scavenger Resins: These are solid supports (often silica or polystyrene) with functional groups that have a high affinity for palladium, such as thiols, amines, or triazines. The scavenger binds the palladium, which is then removed by filtration.[3]
-
Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the palladium. However, it can also adsorb the desired product, leading to yield loss.[3][4]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[5]
-
Liquid-Liquid Extraction: Using an aqueous solution of a chelating agent (like L-cysteine) to extract the palladium from the organic phase.[4]
Q3: How do I choose the right palladium scavenger for my reaction?
A3: The choice of scavenger depends on several factors:
-
The Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.
-
Your Product: The scavenger should not react with or bind to your this compound product. Given the amine functionality, scavengers with electrophilic groups should be used cautiously.[1]
-
Solvent System: The efficiency of a scavenger can be solvent-dependent.
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling are important considerations.[4]
Q4: I'm losing a significant amount of my product during palladium removal with activated carbon. What can I do?
A4: Product loss with activated carbon is a common issue due to its non-specific adsorptive properties.[3] To mitigate this:
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Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary for effective palladium removal.
-
Screen Different Solvents: The solvent can affect the binding of your product to the carbon.
-
Consider Alternative Methods: If product loss is still high, switch to a more selective method like a silica-based scavenger or crystallization.[3]
Q5: My palladium removal results are inconsistent from batch to batch. What could be the cause?
A5: Inconsistent results can stem from:
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Variability in the Palladium Species: The form of the palladium at the end of the reaction may differ between batches.
-
Inconsistent Work-up: Ensure a standardized work-up procedure before the palladium removal step.
-
Scavenger Handling: Some scavengers are sensitive to air and moisture; ensure proper storage and handling.[1]
-
Pre-treatment: Adjusting the pH of the reaction mixture before scavenging can sometimes help break up palladium-product complexes.[1]
Q6: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A6: Regulatory bodies like the International Council for Harmonisation (ICH) set limits for elemental impurities in APIs. For palladium, a common limit is 10 ppm.[5][6]
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
This protocol describes a general procedure for using a thiol-functionalized silica scavenger in a batch process.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition: Add the silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[7]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[3]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol provides a general method for palladium removal using activated carbon.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[3][4]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.[1]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[3]
Visualizations
Diagram 1: Decision Workflow for Palladium Removal
A decision workflow for selecting an appropriate palladium removal method.
Diagram 2: Mechanism of Thiol-Based Scavenger
References
dealing with poor solubility of 6-Phenylpyridin-3-amine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Phenylpyridin-3-amine derivatives in aqueous solutions.
Troubleshooting Guide
This section provides detailed troubleshooting for common issues encountered when working with this compound derivatives.
Issue 1: The compound powder will not dissolve in my aqueous buffer.
-
Problem: this compound derivatives, due to their aromatic structure, often exhibit low intrinsic aqueous solubility.[1] Direct dissolution in aqueous media is often challenging.
-
Solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: The standard procedure is to first dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[2][3] This stock can then be serially diluted into the aqueous buffer.
-
Gentle Heating and Sonication: For creating the initial stock solution, gentle warming (e.g., in a 37°C water bath) and sonication can help overcome the energy barrier for dissolution.[3] Be cautious, as excessive heat can degrade the compound.
-
pH Adjustment: The pyridine and amine groups in the structure mean that the compound's solubility is likely pH-dependent.[4] Since the 3-amine group is basic, decreasing the pH of the aqueous buffer (e.g., to pH 4-6) can protonate the amine, forming a more soluble salt.
-
Issue 2: My compound precipitates immediately upon dilution from a DMSO stock into an aqueous medium (e.g., cell culture media, PBS).
-
Problem: The concentration of the compound exceeds its kinetic solubility in the final aqueous medium.[5] The abrupt change in solvent environment from organic to aqueous causes the compound to "crash out" of the solution.[3]
-
Solutions:
-
Reduce Final Concentration: This is the most direct solution. Determine the highest concentration that remains in solution in your final assay medium.
-
Increase Co-solvent Concentration: If the experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.[6] Note that DMSO concentrations above 0.5% can be toxic to some cell lines.
-
Use a Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the buffer to gradually decrease the solvent polarity.[6]
-
Incorporate Surfactants or Cyclodextrins: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 or using cyclodextrins can help form micelles or inclusion complexes that encapsulate the hydrophobic compound and keep it in solution.[7][8]
-
Issue 3: My experimental results are inconsistent or not reproducible.
-
Problem: Undissolved compound, even microscopic precipitates, can lead to significant variability in the effective concentration of the compound in your assay, causing inconsistent results.
-
Solutions:
-
Visual Inspection and Centrifugation: Before use, visually inspect your final solution for any signs of cloudiness or precipitate. If unsure, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and check for a pellet. The supernatant will contain the soluble fraction.
-
Confirm Stock Solution Integrity: Ensure your stock solution in the organic solvent is fully dissolved and has not precipitated during storage, especially if stored at low temperatures. Always bring stock solutions to room temperature and vortex thoroughly before use.
-
Measure Kinetic Solubility: Perform a kinetic solubility assay to formally determine the solubility limit in your specific experimental buffer. This will help you work at concentrations where you can be confident the compound is fully dissolved.
-
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?
A1: These compounds have a molecular structure that contains both a phenyl group and a pyridine ring, which are largely hydrophobic (water-repelling). This lipophilic character makes it difficult for water molecules to surround and dissolve them.[1] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1]
Q2: What is the difference between kinetic and thermodynamic solubility?
A2:
-
Kinetic Solubility is the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It measures the tendency of a compound to precipitate from a supersaturated solution and is the most relevant parameter for most in vitro screening assays.[5][9]
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Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[10] This value is critical for formulation and development but is less commonly measured during early-stage discovery.[5]
Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?
A3: As a general rule, the final concentration of DMSO in cell culture assays should be kept below 0.5% to avoid cellular toxicity.[6] However, the tolerance can vary significantly between different cell lines. It is always best practice to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your specific cells.
Q4: Can I use pH modification to improve the solubility of my this compound derivative?
A4: Yes. The 3-amine group on the pyridine ring is basic and can be protonated in acidic conditions to form a more water-soluble salt.[4] Therefore, lowering the pH of your aqueous solution can significantly increase the solubility of these compounds. However, you must ensure that the adjusted pH is compatible with your experimental system (e.g., cells, proteins).
Q5: What are some advanced formulation strategies for these compounds for in vivo studies?
A5: For animal studies where direct injection of a DMSO-based solution is not ideal, several advanced formulation strategies can be employed. These include lipid-based formulations (like self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, and particle size reduction techniques like nanosuspensions.[11][12] These approaches are designed to enhance both solubility and bioavailability.[11]
Quantitative Solubility Data
The following tables provide representative (hypothetical) solubility data for a generic this compound derivative ("Derivative A") to illustrate key concepts. Actual solubility will vary based on the specific substitutions on the core structure.
Table 1: Solubility of "Derivative A" in Common Solvents
| Solvent | Type | Typical Solubility Range (mg/mL) | Notes |
| DMSO | Polar Aprotic Organic | >50 | Excellent solvent for creating high-concentration stock solutions.[13] |
| Ethanol | Polar Protic Organic | 5 - 20 | Good alternative to DMSO, often better tolerated in biological systems.[13] |
| Water (pH 7.4) | Aqueous | <0.01 | Very low intrinsic solubility is expected. |
| PBS (pH 7.4) | Aqueous Buffer | <0.01 | Salts in buffer can sometimes further decrease solubility ("salting out").[2] |
Table 2: Effect of pH on Aqueous Solubility of "Derivative A"
| Aqueous Buffer pH | Expected Solubility (µg/mL) | Rationale |
| 2.0 | >100 | The amine group is fully protonated, forming a highly soluble cationic salt. |
| 5.0 | 10 - 50 | Significant protonation leads to enhanced solubility. |
| 7.4 | <1 | The compound is predominantly in its neutral, poorly soluble form. |
| 9.0 | <1 | The compound remains in its neutral, poorly soluble form. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials: this compound derivative powder, Dimethyl Sulfoxide (DMSO), analytical balance, microcentrifuge tubes, vortex mixer, sonicator.
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Procedure:
-
Calculate the mass of the compound required to make a 10 mM solution in a specific volume (e.g., for a compound with MW = 250 g/mol , 2.5 mg is needed for 1 mL of a 10 mM stock).
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Accurately weigh the calculated amount of powder and place it into a sterile microcentrifuge tube.
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Add the required volume of DMSO.
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Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes.
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Gentle warming in a 37°C water bath can be used if necessary, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Protocol 2: Kinetic Solubility Determination by Turbidimetry
-
Materials: 10 mM compound stock in DMSO, aqueous buffer of interest (e.g., PBS, pH 7.4), 96-well plate (clear bottom), multi-channel pipette, plate reader with turbidity measurement capability.
-
Procedure:
-
Prepare a serial dilution of the compound stock in DMSO directly in the 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer to each well.
-
Using a multi-channel pipette, transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate to achieve the final desired concentrations (ensure the final DMSO concentration is consistent, e.g., 1%).
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Mix the plate gently for 1-2 minutes.
-
Allow the plate to incubate at room temperature for 1-2 hours.
-
Measure the turbidity (absorbance at a wavelength like 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[9]
-
Visualizations
Caption: General workflow for handling and solubilizing this compound derivatives.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. researchgate.net [researchgate.net]
- 13. lifechemicals.com [lifechemicals.com]
Technical Support Center: Characterization of Impurities in 6-Phenylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Phenylpyridin-3-amine. The information provided is intended to assist in the identification and characterization of impurities in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] The primary sources include:
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Starting materials and reagents: Unreacted starting materials, intermediates, and byproducts from the synthesis of precursors.
-
Synthesis process: Incomplete reactions, side reactions, and residual catalysts (e.g., palladium, copper) can lead to process-related impurities.[3][4]
-
Degradation: The compound may degrade under certain conditions of heat, light, humidity, or in the presence of acids, bases, or oxidizing agents, forming degradation products.[5][6][7]
-
Storage and handling: Improper storage conditions can lead to the formation of degradation products.
Q2: What are some of the common types of impurities that might be found in this compound?
A2: Based on common synthetic routes for substituted pyridines, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, potential impurities could include:
-
Unreacted starting materials: Such as 6-chloropyridin-3-amine or phenylboronic acid.[5][8]
-
Homocoupling products: Biphenyl or bipyridine derivatives formed from the coupling of starting materials with themselves.[9]
-
Dehalogenated impurities: For example, 3-aminopyridine formed from the reduction of a halogenated precursor.[10]
-
Oxidized impurities: The amine group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[11]
-
Isomers: Positional isomers of the phenyl or amine group on the pyridine ring, depending on the specificity of the synthesis.
Q3: What analytical techniques are most suitable for characterizing impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:[12][13]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is the primary technique for separating and quantifying non-volatile impurities.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.[13][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and residual solvents.[12][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.[13]
Q4: Why are forced degradation studies necessary for this compound?
A4: Forced degradation studies, also known as stress testing, are crucial for several reasons:[6][7]
-
Identification of potential degradants: Exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) helps to generate potential degradation products that could form under normal storage conditions over time.[5][17]
-
Development of stability-indicating methods: The information from forced degradation studies is used to develop and validate analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[18]
-
Understanding degradation pathways: These studies provide insight into the chemical stability of the molecule and its likely degradation pathways.[6][7]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the amine group.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the sample concentration or injection volume.- Use a column with end-capping or a base-deactivated stationary phase. |
| Unexpected Peaks in the Chromatogram | - Presence of unknown impurities or degradation products.- Contamination from solvent, glassware, or the HPLC system.- Carryover from a previous injection. | - Conduct forced degradation studies to identify potential degradation products.- Analyze a blank (mobile phase) to check for system contamination.- Implement a robust needle wash procedure between injections. |
| Poor Resolution Between Peaks | - Suboptimal mobile phase composition.- Inadequate column efficiency.- Inappropriate column chemistry. | - Optimize the gradient profile or the ratio of organic solvent to aqueous buffer.- Use a longer column or a column with smaller particle size.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Pump malfunction or leaks. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Perform system suitability tests and check for pressure fluctuations. |
GC-MS Analysis
| Issue | Possible Causes | Recommended Solutions |
| No Peak or Very Small Peak for this compound | - The compound is not volatile enough for GC analysis.- Thermal degradation in the injector or column. | - Consider derivatization to increase volatility.- Use a lower injector temperature and a temperature ramp program.- If the compound is not suitable for GC, use HPLC. |
| Broad Peaks | - Active sites in the GC system (liner, column).- High injection volume. | - Use a deactivated liner and a column designed for amine analysis.- Reduce the injection volume.- Ensure the carrier gas flow rate is optimal. |
| Ghost Peaks | - Carryover from previous injections.- Septum bleed. | - Bake out the column at the maximum recommended temperature.- Use a high-quality, low-bleed septum and replace it regularly. |
| Poor Mass Spectral Library Match | - Co-eluting impurities.- Background interference from the column or system. | - Improve chromatographic resolution.- Perform a background subtraction on the mass spectrum.- Confirm the identity using a pure reference standard. |
Data Presentation
Table 1: Example HPLC Purity Analysis of a this compound Batch
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.08 | Unknown Impurity 1 |
| 2 | 4.2 | 0.15 | 6-chloropyridin-3-amine (Starting Material) |
| 3 | 5.8 | 99.50 | This compound |
| 4 | 7.1 | 0.12 | Biphenyl (Byproduct) |
| 5 | 8.9 | 0.15 | Unknown Impurity 2 |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 24 h | 15.2 | 9.5 min, 11.2 min |
| 0.1 M NaOH, 60°C | 24 h | 8.5 | 9.5 min, 10.1 min |
| 10% H₂O₂, RT | 48 h | 25.8 | 6.5 min (N-oxide), 12.4 min |
| Heat, 80°C | 7 days | 5.1 | 11.2 min |
| Photostability (ICH Q1B) | 7 days | 2.3 | 10.8 min |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Instrumentation: HPLC with UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 min.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 10 mg/mL.
Protocol 3: NMR Sample Preparation for Structural Elucidation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dry the isolated fraction completely to remove all solvents.
-
Dissolve approximately 1-5 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Experiments: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra as needed for full structural elucidation.
Visualizations
Caption: Workflow for the characterization of impurities in this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genotoxics/Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 15. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. 1014-78-4|6-Chloro-N-phenylpyridazin-3-amine|BLD Pharm [bldpharm.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 6-Phenylpyridin-3-amine and its Phenylpyridine Isomers for Researchers
This guide provides a comprehensive comparison of 6-phenylpyridin-3-amine and its related phenylpyridine isomers: 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine. Tailored for researchers, scientists, and drug development professionals, this document delves into their physicochemical properties, synthesis protocols, and a comparative analysis of their biological activities, supported by experimental data.
Physicochemical Properties
The position of the phenyl group on the pyridine ring significantly influences the physicochemical properties of these isomers. A summary of key properties is presented in the table below.
| Property | This compound | 2-Phenylpyridine | 3-Phenylpyridine | 4-Phenylpyridine |
| Molecular Formula | C₁₁H₁₀N₂[1][2] | C₁₁H₉N | C₁₁H₉N | C₁₁H₉N |
| Molecular Weight | 170.21 g/mol [1][2] | 155.20 g/mol | 155.20 g/mol | 155.20 g/mol |
| Appearance | Not specified | Colorless to yellow liquid | Colorless to yellowish liquid or oil | Light yellow to beige crystalline powder[2] |
| Melting Point | Not specified | -5 °C | Not specified | 69-73 °C[2] |
| Boiling Point | Not specified | 268-270 °C | 269-270 °C | 274-275 °C[2] |
| pKa | Not specified | Not specified | Not specified | 5.45 (Predicted)[2] |
| Solubility | Soluble in common organic solvents | Fully miscible with ethanol, acetone, toluene, methylene chloride; Not miscible in water | Soluble in chloroform, dichloromethane, and ethyl acetate | Soluble in chloroform and methanol |
Synthesis Protocols
The synthesis of phenylpyridines and their amino derivatives often employs palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between the phenyl and pyridine rings, while the Buchwald-Hartwig amination is a key reaction for introducing the amine group.
Suzuki-Miyaura Coupling for Phenylpyridine Synthesis
This reaction couples a pyridine halide with a phenylboronic acid (or vice versa) to form the phenylpyridine core.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine the pyridyl halide (1.0 eq), phenylboronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.[3]
Buchwald-Hartwig Amination for Aminophenylpyridine Synthesis
This reaction is used to introduce an amino group onto a phenylpyridine core by coupling an amine with a halo-phenylpyridine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the halo-phenylpyridine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).[4]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to a temperature typically between 80 and 110 °C.[4] Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent. Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the residue via column chromatography.[4]
Comparative Biological Activity
Direct comparative studies on the biological activities of the parent phenylpyridine isomers are limited, with most research focusing on their derivatives.[5][6] However, existing data provides insights into their distinct pharmacological profiles.
| Isomer/Derivative | Biological Activity | Mechanism of Action (where known) | Cell Lines (Example) | IC₅₀ (µM) (Example) |
| This compound Derivatives | Anticancer | Apoptosis induction, Cell cycle arrest at G2/M phase[7] | A549 (Lung), HCT-116 (Colon)[7] | 2.71 - 3.22 (for a urea derivative)[7] |
| 2-Phenylpyridine Derivatives | Anticancer | Potential inhibition of thioredoxin reductase (TrxR), leading to oxidative stress and apoptosis.[6] | Not specified for parent compound | Not available |
| 3-Phenylpyridine Derivatives | Anticancer | Inhibition of tubulin polymerization, disrupting microtubule dynamics and causing cell cycle arrest.[6] | HCT-116 (Colon), MCF-7 (Breast)[8] | 1.98 - 4.66 (for a pyrazolopyridine derivative)[8] |
| 4-Phenylpyridine Derivatives | Anticancer | Not well-documented for the parent compound, but derivatives show activity. | HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon)[9] | 2.59 (for a pyrazolopyridine derivative against HeLa)[9] |
It is important to note that the provided IC₅₀ values are for derivatives and not the parent phenylpyridine isomers. These values serve to illustrate the potential of the core scaffold in cancer research.
Experimental Workflow for In Vitro Cytotoxicity Screening
A typical workflow for assessing the cytotoxic effects of these compounds is outlined below.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[10]
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.[10]
Conclusion
This compound and its isomers represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. The positional isomerism of the phenyl group profoundly impacts their physicochemical properties and biological activities. While derivatives of these compounds have shown promising anticancer activities through various mechanisms, further direct comparative studies on the parent molecules are warranted to fully elucidate their structure-activity relationships. The provided synthetic protocols and experimental workflows offer a foundational framework for researchers to explore the potential of these valuable scaffolds in drug discovery and development.
References
- 1. This compound | C11H10N2 | CID 2762877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
6-Phenylpyridin-3-amine: A Comparative Analysis of Its Potential Kinase Inhibitory Profile
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The aminopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with numerous derivatives demonstrating significant therapeutic potential. This guide provides a comparative analysis of the potential biological activity of 6-Phenylpyridin-3-amine against other established kinase inhibitors. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally related 6-arylpyridin-3-amine and aminopyridine derivatives to provide an illustrative comparison and a framework for its potential evaluation.
Introduction to this compound as a Kinase Inhibitor Candidate
The this compound scaffold possesses key structural features that make it an attractive candidate for a kinase inhibitor. The pyridine ring can serve as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common interaction for many ATP-competitive inhibitors. The 3-amino group can act as a hydrogen bond donor, further anchoring the molecule in the ATP-binding pocket. The 6-phenyl group occupies the solvent-exposed region, providing a vector for chemical modification to enhance potency and selectivity.
While direct experimental data for this compound is scarce in the public domain, structure-activity relationship (SAR) studies on analogous series of compounds, such as 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones and other aminopyridine-based inhibitors, offer valuable insights into its potential biological activity. These studies have shown that modifications on the 6-aryl ring and the amino group can significantly impact inhibitory potency and selectivity against various kinases.
Comparative Analysis of Kinase Inhibitory Activity
To illustrate the potential of the this compound scaffold, the following tables summarize the inhibitory activities of structurally related compounds against a panel of kinases. This data is compiled from various studies on aminopyridine and arylpyridine derivatives and serves as a benchmark for the potential evaluation of this compound.
Table 1: Illustrative IC50 Values of 6-Arylpyridin-3-amine Analogs and Other Kinase Inhibitors Against Various Kinases
| Compound/Analog Type | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7-one | Wee1 | ~100-1000 | Staurosporine | Multiple | ~1-10 |
| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7-one | c-Src | ~10-100 | Dasatinib | Abl, Src | <1 |
| N-(pyridin-3-yl)pyrimidin-4-amine analog | CDK2 | 64.42[1] | Roscovitine | CDK2 | ~40 |
| N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine | CK1 | 78[2] | D4476 | CK1 | ~300 |
| Pyridone derivative | Pim-1 | 50[3] | SGI-1776 | Pim-1 | ~7 |
Disclaimer: The IC50 values for 6-Arylpyridin-3-amine analogs are generalized from SAR studies of related compounds and are for illustrative purposes only. Specific experimental data for this compound is not available.
Signaling Pathways Potentially Targeted by this compound
Based on the kinase targets of structurally similar compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and differentiation. Below are diagrams of signaling pathways that are often targeted by kinase inhibitors with aminopyridine scaffolds.
Experimental Protocols
To facilitate the evaluation of this compound and other novel kinase inhibitors, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of kinase and substrate solution in kinase buffer to each well of a 384-well plate.
-
Add 50 nL of the serially diluted compound or DMSO (as a control) to the respective wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is currently limited in the public literature, its structural features and the activity of related aminopyridine analogs suggest it is a promising scaffold for the development of novel kinase inhibitors. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers to undertake a thorough evaluation of its biological activity. Further investigation, including in vitro kinase profiling and cell-based assays, is warranted to elucidate the specific kinase targets and therapeutic potential of this compound.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Phenylpyridin-3-amine: A Comparative Guide to its Validation as a Drug Scaffold
The 6-phenylpyridin-3-amine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its derivatives have been investigated for a range of biological activities, most notably as kinase inhibitors for the treatment of cancer. This guide provides a comparative analysis of the this compound scaffold, presenting supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Biological Activity of this compound Derivatives
The versatility of the this compound scaffold is evident in the diverse biological targets and therapeutic areas for which its derivatives have been developed. Systematic modifications to this core structure have yielded compounds with potent inhibitory activity against various kinases and other biological targets.
| Compound/Series | Target(s) | Key Structural Modifications | Reported Potency (IC50) | Therapeutic Area |
| 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones | c-Src, Wee1 | Variation of substituents on the 6-phenyl ring and the 2-anilino ring.[1] | 10-100-fold more potent against c-Src than Wee1.[1] | Cancer |
| 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives | FLT3, FLT3-ITD | Introduction of Michael acceptors (vinyl sulfonamide, acrylamide) for covalent inhibition.[2] | F15: 123 nM (FLT3); C14: 256 nM (FLT3).[2] | Acute Myeloid Leukemia (AML) |
| Multisubstituted pyridin-3-amine derivatives | FGFR | Replacement of a furan with various heteroaryl or benzene rings.[3] | Data not specified. | Cancer |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR (VEGFR2) | Modification of an azo-dye lead to the N-(1,3-thiazol-2-yl)pyridin-2-amine core.[4] | Potent and selective with low molecular weight.[4] | Cancer (Angiogenesis) |
| 6-phenyl pyridine derivatives | Cyclin-dependent kinase (CDK) | Synthesis of thieno[2,3-b]pyridine-2-carbohydrazide derivatives.[5] | Compound 11 showed inhibitory activity against CDK.[5] | Cancer, Antimicrobial |
| N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Synthesis of a series of diaryl amino pyridine analogs.[6] | MIC in the range of 5.25-6.5 μg/mL for seven analogues.[6] | Infectious Diseases |
Comparison with the 6-Substituted-pyridazin-3-amine Scaffold
The 6-substituted-pyridazin-3-amine scaffold is structurally related to this compound and has also been extensively explored in drug discovery, particularly for kinase inhibitors.[7] A comparison of these two scaffolds highlights the impact of the core heterocyclic ring on the pharmacological properties of the resulting compounds.
| Feature | This compound | 6-Substituted-pyridazin-3-amine |
| Core Structure | Pyridine ring | Pyridazine ring |
| Key Interactions | The 3-amino group often forms crucial hydrogen bonds with the hinge region of kinases.[7] | The 3-amino group is a common feature for hinge binding in kinase inhibitors.[7] |
| Substitution at Position 6 | The phenyl group is a key feature, with its substitutions significantly modulating activity.[1][3] | The substituent at the 6-position is pivotal for modulating potency, selectivity, and physicochemical properties.[7] |
| Reported Biological Activities | Kinase inhibition (FGFR, Wee1, FLT3, CDK), antimalarial, antimicrobial.[1][2][3][5][6] | Kinase inhibition, anti-inflammatory, analgesic (often via COX inhibition).[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway targeted by inhibitors derived from the this compound scaffold and a typical experimental workflow for their evaluation.
A generic receptor tyrosine kinase signaling pathway often targeted by this compound derivatives.
A typical experimental workflow for the validation of this compound derivatives as drug candidates.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug scaffolds. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (Example: FLT3)
-
Materials : Recombinant human FLT3 kinase domain, ATP, appropriate substrate peptide (e.g., a poly-Glu-Tyr peptide), 384-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Add 5 µL of kinase buffer containing the FLT3 enzyme to each well of a 384-well plate.
-
Add 50 nL of test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP (at a concentration close to its Km for the enzyme).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (Example: MTT Assay for AML cell lines)
-
Materials : Human acute myeloid leukemia (AML) cell lines (e.g., MOLM-13, MV4-11), RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, 96-well plates, test compounds (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure :
-
Seed the AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate for another 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The this compound scaffold has been successfully utilized to generate a multitude of biologically active compounds, particularly potent kinase inhibitors. The structure-activity relationship studies have shown that modifications on both the pyridine and the phenyl rings are crucial for optimizing potency and selectivity.[3] Comparative analysis with other heterocyclic scaffolds like 6-substituted-pyridazin-3-amine highlights its unique properties. The data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore and validate the therapeutic potential of this promising scaffold.
References
- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound dihydrochloride|CAS 1246767-56-5 [benchchem.com]
- 4. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of 6-Phenylpyridin-3-amine Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is a cornerstone of modern therapeutic design. This guide provides a comprehensive comparison of 6-phenylpyridin-3-amine analogs, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. By examining the impact of structural modifications on biological outcomes, supported by experimental data, this document aims to inform the rational design of next-generation therapeutics.
The this compound core represents a privileged scaffold, offering a versatile platform for synthetic modifications. The strategic placement of the phenyl group at the 6-position and the amine at the 3-position of the pyridine ring provides a foundational structure for potent interactions with various biological targets. Research into analogs of this core has revealed critical insights into the structural determinants of activity, particularly in the realm of oncology and inflammatory diseases.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyridine and the phenyl rings. Modifications are strategically introduced to enhance potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data from studies on various analogs, illustrating the impact of these modifications on their inhibitory activities.
Table 1: Kinase Inhibitory Activity of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one Analogs
A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which incorporate the this compound motif, were evaluated for their inhibitory activity against the non-receptor tyrosine kinase c-Src and the G2/M checkpoint kinase Wee1.[1]
| Compound ID | R1 (on 6-phenyl ring) | R2 (on 2-anilino ring) | c-Src IC50 (μM) | Wee1 IC50 (μM) |
| 1 | H | H | 0.02 | >10 |
| 2 | 4-F | H | 0.03 | >10 |
| 3 | H | 3-Cl | 0.01 | 2.5 |
| 4 | H | 4-(2-hydroxyethyl) | 0.04 | 0.4 |
| 5 | H | 3-(dimethylaminomethyl) | 0.02 | 0.2 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2005.[1]
Structure-Activity Relationship Insights:
-
Substitutions on the 6-phenyl ring generally had a minimal impact on the kinase inhibitory preference, with most compounds showing significantly higher potency for c-Src over Wee1.[1]
-
The introduction of solubilizing groups on the 2-anilino ring, such as in compounds 4 and 5 , led to a notable increase in Wee1 inhibitory activity, thereby reducing the selectivity for c-Src.[1]
Table 2: Antiproliferative Activity of Pyridine Derivatives
Various pyridine derivatives have been evaluated for their antiproliferative activity against human cancer cell lines. The following table presents data for selected compounds, highlighting the influence of different substitution patterns.
| Compound ID | Ring System | Substituents | Cell Line | IC50 (nM) |
| 6 | 2-Aminopyridine | Phenyl, various on phenyl | A375 | 9.0 |
| 7 | 2-Aminopyridine | Phenyl, 4-CH3 on phenyl | A375 | 82.4 |
| 8 | 2-Aminopyridine | Phenyl, 4-OH on phenyl | A375 | 41.4 |
| 9 | 2-Aminopyridine | Phenyl, 3-OH, 4-CH3 on phenyl | A375 | 1.7 |
| 10 | Quinazolin-4(3H)-one | 6-(pyridin-3-yl) | MCF-7 | 1159 |
Data sourced from Molecules, 2022.[2]
Structure-Activity Relationship Insights:
-
The nature and position of substituents on the phenyl ring can dramatically affect antiproliferative activity. For instance, a combination of hydroxyl and methyl groups at the meta and para positions (compound 9 ) resulted in a significant increase in potency compared to single substitutions (compounds 7 and 8 ).[2]
-
The overall scaffold plays a crucial role, as seen by the differing potencies between the 2-aminopyridine and quinazolinone ring systems.[2]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental methodologies are paramount. Below are detailed protocols for key assays typically employed in the evaluation of kinase inhibitors and antiproliferative agents.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase enzyme (e.g., c-Src, Wee1)
-
Substrate specific to the kinase
-
ATP
-
Test compounds (analogs of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the appropriate buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentrations.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A375, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.
Visualizing Molecular Interactions and Pathways
To better understand the context in which these this compound analogs function, the following diagrams illustrate a simplified kinase signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical experimental workflow for the evaluation of novel this compound analogs.
References
Comparative Analysis of Synthetic Routes to 6-Phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyridin-3-amine scaffold is a significant pharmacophore found in a variety of biologically active molecules, making its efficient synthesis a key focus for medicinal chemists. This guide provides a comparative analysis of prominent synthetic routes to this important compound, with a focus on experimental data and detailed methodologies.
Overview of Synthetic Strategies
Several primary synthetic strategies have been developed for the synthesis of this compound and its derivatives. These can be broadly categorized as:
-
Cross-Coupling Reactions: These methods, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are highly versatile for forming the crucial carbon-carbon or carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): This approach offers a metal-free alternative, though it is often limited to specific substrates.
-
Condensation Reactions: Classical methods involving the condensation of 1,5-dicarbonyl compounds with ammonia or its equivalents can also be employed.
Data Presentation: A Comparative Table
| Synthetic Route | Starting Materials | Catalyst/Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Suzuki-Miyaura Coupling | 6-Chloropyridin-3-amine, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 23-65[1] | 12-24 | 80-100 |
| Buchwald-Hartwig Amination | 3-Bromopyridine, Aniline | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | 70-95 | 12-24 | 100-110 |
| Chan-Lam Coupling | 3-Aminopyridine, Phenylboronic acid | Cu(OAc)₂ | 60-85[2] | 12-48[2] | 25-100[2] |
| Ullmann Condensation | 3-Iodopyridine, Aniline | CuI, L-Proline, Base (e.g., K₂CO₃) | 40-70[2] | 24-72[2] | 120-200[2] |
| Nucleophilic Aromatic Substitution (SNAr) | Activated 3-Halopyridine, Aniline | Base | 50-90[2] | 12-48[2] | 100-180[2] |
Experimental Protocols
This reaction is a powerful method for the formation of C-C bonds.
-
Reaction: Coupling of 6-chloropyridin-3-amine with phenylboronic acid.
-
Reagents:
-
6-Chloropyridin-3-amine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Aqueous sodium carbonate (2 M, 2.0 mmol)
-
Toluene/Ethanol (1:1 mixture, 10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 6-chloropyridin-3-amine, phenylboronic acid, and the palladium catalyst.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
This palladium-catalyzed cross-coupling is a highly versatile method for forming C-N bonds.[2]
-
Reaction: Coupling of 3-bromopyridine with aniline.[2]
-
Reagents:
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.[2]
-
Evacuate and backfill the tube with argon three times.[2]
-
Add toluene, 3-bromopyridine, and aniline via syringe.[2]
-
Heat the reaction mixture to 110 °C and stir for 12 hours.[2]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.[2]
-
Concentrate the filtrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the desired N-phenylpyridin-3-amine.[2]
-
This copper-catalyzed reaction offers a complementary approach to the Buchwald-Hartwig amination, often under milder conditions.[2] For the synthesis of N-phenylpyridin-3-amine, 3-aminopyridine is coupled with phenylboronic acid.[2]
-
Reaction: Coupling of 3-aminopyridine with phenylboronic acid.[2]
-
Reagents:
-
Procedure:
-
To a flask containing a suspension of 3-aminopyridine, phenylboronic acid, and molecular sieves in dichloromethane, add copper(II) acetate and pyridine.
-
Stir the reaction mixture at room temperature for 12-48 hours.
-
Filter the mixture through a pad of Celite, and wash the filtrate with saturated aqueous ammonium chloride and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield N-phenylpyridin-3-amine.[2]
-
The Ullmann condensation is a classical copper-mediated reaction.[2]
-
Reaction: Coupling of 3-iodopyridine with aniline.[2]
-
Reagents:
-
Procedure:
-
To a sealed tube, add 3-iodopyridine, aniline, copper(I) iodide, L-proline, and potassium carbonate.[2]
-
Evacuate and backfill the tube with argon.[2]
-
Add DMSO and seal the tube.[2]
-
Heat the reaction mixture to 130 °C and stir for 48 hours.[2]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the residue by flash column chromatography on silica gel to give the N-phenylpyridin-3-amine.[2]
-
SNAr offers a direct, metal-free route but typically requires an electron-deficient pyridine ring.[2]
-
Reaction: Reaction of 3-fluoro-2-nitropyridine with aniline.
-
Reagents:
-
3-Fluoro-2-nitropyridine (1.0 mmol)
-
Aniline (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a round-bottom flask, add 3-fluoro-2-nitropyridine, aniline, and potassium carbonate in DMF.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The nitro group can then be reduced to the amine using standard conditions (e.g., SnCl₂·2H₂O, or H₂, Pd/C).
-
Purify the final product by column chromatography.
-
Visualization of Synthetic Pathways
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and functional group tolerance. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are often the most versatile and high-yielding methods.[2] The Chan-Lam coupling provides a milder, copper-catalyzed alternative.[2] While the Ullmann condensation is a more classical approach, it often requires harsher conditions.[2] Nucleophilic aromatic substitution presents a metal-free option but is substrate-dependent.[2] A thorough evaluation of these factors will guide the selection of the most efficient synthetic strategy.
References
Unveiling the Cellular Efficacy of 6-Phenylpyridin-3-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various 6-Phenylpyridin-3-amine derivatives in cell-based assays. This document synthesizes experimental data to offer an objective overview of their performance as potential therapeutic agents, with a focus on their activity as kinase inhibitors in cancer cell lines.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[2] Consequently, the development of novel kinase inhibitors is a major focus of oncology research. This guide delves into the cellular activity of various derivatives of this compound, presenting their cytotoxic effects and their impact on key signaling pathways.
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative activity of this compound derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following tables summarize the IC50 values for several derivatives targeting FMS-like Tyrosine Kinase 3 (FLT3) and Protein Kinase B (AKT), two important targets in cancer therapy.
Table 1: Comparative Anticancer Activity of this compound Derivatives Targeting FLT3
| Derivative ID | Cell Line | Genotype | IC50 (nM) | Reference |
| Compound 12y | MOLM-13 | FLT3-ITD | 15.8 | [3] |
| Compound 10q | MV4-11 | FLT3-ITD | 2.1 | [4] |
| Quizartinib (control) | MV4-11 | FLT3-ITD | 1.1 | [4] |
| Crenolanib (control) | MV4-11 | FLT3-ITD | 3.2 | [4] |
Note: Data is compiled from different studies and is intended for comparative purposes. Experimental conditions may vary.
Table 2: Comparative Anticancer Activity of a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine Derivative Targeting AKT
| Derivative ID | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ARQ 092 (21a) | AN3CA | Endometrial | 280 | [5] |
| ARQ 092 (21a) | LNCaP | Prostate | 650 | [5] |
| ARQ 092 (21a) | T47D | Breast | 330 | [5] |
Impact on Cellular Signaling Pathways
This compound derivatives often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and growth. The PI3K/Akt and MAPK/ERK pathways are two of the most critical cascades in this regard.[2][6]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[2] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT.[7] Activated AKT then phosphorylates a multitude of downstream targets to promote cell growth and inhibit apoptosis.[8]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell division and differentiation.[6] Activation of this pathway, often initiated by growth factor receptors, leads to a sequential phosphorylation cascade involving RAS, RAF, MEK, and finally ERK.[9] Phosphorylated ERK translocates to the nucleus to regulate gene expression, driving cell proliferation.[10]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are protocols for key cell-based assays used to evaluate the efficacy of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds or vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.[13]
Western Blotting for Phosphorylated Kinase Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, and therefore active, forms of kinases and their downstream targets.[14]
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the this compound derivatives for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT or anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. To normalize, the membrane can be stripped and re-probed for the total, non-phosphorylated form of the protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound derivatives in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Analysis of Spectroscopic Data for 6-Phenylpyridin-3-amine and Its Derivatives
This guide provides a detailed comparison of the spectroscopic data for 6-phenylpyridin-3-amine and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. The structural elucidation of these compounds is crucial for their application in medicinal chemistry and materials science.[1] This document summarizes key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—and provides standardized experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following table summarizes the spectroscopic data for this compound and a selection of its derivatives. These derivatives illustrate the effect of substituent changes on the spectroscopic properties of the parent molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | In CDCl₃: 8.25 (d, 1H), 7.95 (d, 2H), 7.45-7.35 (m, 3H), 7.20 (dd, 1H), 7.05 (d, 1H), 3.80 (br s, 2H) | No experimental data found. Predicted values would show signals for 11 distinct carbon atoms. | N-H stretch: ~3400-3300 (two bands for primary amine), C-N stretch (aromatic): ~1335-1250, Aromatic C=C and C=N stretches: ~1600-1450 | [M+H]⁺: 171.09 |
| 4-Chloro-N-phenylaniline | In CDCl₃: 7.25 (t, J = 7.6 Hz, 2H), 7.19 (d, J = 8.4 Hz, 2H), 7.03 (d, J = 8.5 Hz, 2H), 6.97 (d, J = 8.7 Hz, 2H), 6.94 (t, J = 7.3 Hz, 1H)[2] | In CDCl₃: 142.5, 141.7, 129.2, 129.1, 125.3, 21.4, 118.7, 118.0[2] | C-Cl stretch: ~800-600 | [M+H]⁺: 204[2] |
| 4-Bromo-N-phenylaniline | In CDCl₃: 7.32 (d, J = 8.8 Hz, 2H), 7.25 (t, J = 8.3 Hz, 2H), 7.03 (d, J = 8.2 Hz, 2H), 6.95 (t, J = 5.6 Hz, 1H), 6.91 (d, J = 8.7 Hz, 2H)[2] | In CDCl₃: 142.3, 132.0, 129.3, 121.5, 118.2, 112.5[2] | C-Br stretch: ~600-500 | M⁺: 248, 250 (isotopic pattern)[2] |
| 2-Fluoro-N-phenylaniline | In CDCl₃: 7.31 – 7.24 (m, 3H), 7.09 (dd, J = 8.4, 0.9 Hz, 2H), 7.07 – 6.92 (m, 3H), 6.86 – 6.75 (m, 1H), 5.76 (br s, 1H, NH)[2] | In CDCl₃: 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3[2] | C-F stretch: ~1400-1000 | [M+H]⁺: 188[2] |
| 4-Ethoxy-N-phenylaniline | In CDCl₃: 7.30 – 7.22 (m, 4H), 7.16 (td, J = 7.7, 1.6 Hz, 1H), 7.02 (td, J = 7.4, 1.3 Hz, 1H), 6.95 (dd, J = 8.6, 1.0 Hz, 2H), 6.90 (tt, J = 7.3 Hz, J = 1.1 Hz, 1H), 5.44 (br s, 1H, NH), 2.65 (q, J = 7.5 Hz, 2H), 1.28 (t, J = 7.5 Hz, 3H)[2] | In CDCl₃: 144.3, 140.3, 134.6, 129.1, 128.8, 126.5, 122.5, 120.0, 120.0, 116.92, 24.38, 14.00[2] | C-O stretch: ~1250-1050 | No experimental data found. |
Experimental Protocols
Standardized protocols for acquiring spectroscopic data are essential for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.[3]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[3] The choice of solvent is crucial as it must completely dissolve the sample without interfering with its signals.[3]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[3]
-
Instrument Setup: The NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.[3] Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.[3]
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically used.[3]
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans are necessary due to the lower natural abundance of ¹³C.[4]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum.[3] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to specific functional groups. For primary amines, look for two N-H stretching bands around 3400-3250 cm⁻¹.[6] The C-N stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ region.[6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[3]
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.[4]
-
Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).[4] The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound.[7] Also, examine the fragmentation pattern to gain further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.
Caption: Workflow of Spectroscopic Data Acquisition and Analysis.
References
A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from 6-Phenylpyridin-3-amine
This guide provides a comprehensive comparison of the in vitro performance of a novel kinase inhibitor scaffold, 6-Phenylpyridin-3-amine, against established alternatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting protein kinases. The content includes comparative inhibitory data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of a representative this compound derivative, designated "PPA-1," against a panel of protein kinases, compared to well-characterized, multi-kinase inhibitors. Lower IC50 values indicate higher potency.
| Kinase Target | PPA-1 (nM) | Staurosporine (nM) | Dasatinib (nM) |
| Abl | 25 | 6.5 | 0.6 |
| Src | 15 | 3 | 0.8 |
| VEGFR2 | 50 | 10 | 15 |
| EGFR | >10,000 | 20 | >10,000 |
| CDK2 | 500 | 5 | 250 |
Note: The data for PPA-1 is hypothetical and for illustrative purposes. Staurosporine is a potent but non-selective kinase inhibitor, while Dasatinib is a clinically approved multi-kinase inhibitor.
Experimental Protocols
Rigorous and reproducible experimental design is paramount in the evaluation of kinase inhibitors. The following are representative protocols for determining biochemical potency and cellular activity.
Biochemical Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the IC50 of a test compound in a cell-free system.
Objective: To quantify the concentration of a this compound derivative required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., PPA-1)
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well assay plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the kinase reaction buffer.
-
Assay Plate Setup: In a 384-well plate, add the kinase and the specific peptide substrate to each well.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include a positive control (kinase and substrate only) and a negative control (substrate only).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the remaining ATP.
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data with the positive control representing 100% kinase activity.
-
Plot the percent kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1][2]
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Objective: To determine the effect of a this compound derivative on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., K562 for Abl kinase)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., PPA-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a buffered SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[3]
Visualizations
Kinase Signaling Pathway
Caption: A representative kinase signaling pathway (MAPK pathway).
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Workflow: Cell-Based Proliferation Assay
Caption: Workflow for a cell-based proliferation (MTT) assay.
References
Navigating the Cross-Coupling Landscape: A Comparative Guide to the Reactivity of 6-Phenylpyridin-3-amine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the aminopyridine core is a privileged motif found in numerous pharmaceuticals and biologically active compounds. This guide provides a comparative analysis of the reactivity of a key building block, 6-phenylpyridin-3-amine, in several of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The presence of both a phenyl group and an amino group on the pyridine ring introduces a unique electronic and steric environment that influences its reactivity. The amino group, a strong electron-donating group, can increase the electron density of the pyridine ring, potentially affecting the oxidative addition step in the catalytic cycle. Furthermore, the lone pair on the nitrogen atom can coordinate to the palladium catalyst, which may lead to catalyst inhibition. Understanding these nuances is critical for designing efficient and high-yielding synthetic routes.
This guide summarizes the available quantitative data for the reactivity of this compound and its close analogs, provides detailed experimental protocols for key transformations, and offers visual representations of the underlying catalytic cycles and experimental workflows to aid in experimental design and optimization.
Comparative Reactivity at a Glance
While a direct head-to-head comparison of this compound across all major cross-coupling reactions is not extensively documented in a single source, analysis of related structures, such as 6-bromopyridin-3-amine and other substituted aminopyridines, allows for the establishment of general reactivity trends. The following tables collate representative data to guide expectations for the performance of this compound in these transformations.
Table 1: Suzuki-Miyaura Coupling of Substituted Pyridin-3-amines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | ~85% (estimated) |
| 2 | 6-Chloropyridin-3-amine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | High (not specified) |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | >15 | 80-90[1] |
Table 2: Buchwald-Hartwig Amination of Substituted Pyridines
| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | High (not specified) |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 2 | 98 |
| 3 | 5-Chloro-2-aminopyridine | N-Methylaniline | Pd₂(dba)₃ (1) | Xantphos (1.5) | NaOtBu | Dioxane | 100 | 24 | 85 |
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 95 |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | RT | 24 | Good (not specified) |
Table 4: Heck Coupling of Halopyridines
| Entry | Pyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 85 |
| 2 | 2-Chloropyridine | Styrene | Pd(OAc)₂ (5) | - | K₂CO₃ | DMF | 140 | 36 | 70 |
Experimental Protocols
The following are detailed, representative protocols for performing cross-coupling reactions with aminopyridine substrates, which can be adapted for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-aminopyridine with an arylboronic acid.
Materials:
-
6-Halo-pyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and degassed Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the 6-halo-pyridin-3-amine, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general method for the C-N cross-coupling of a halo-aminopyridine with a primary or secondary amine.
Materials:
-
6-Halo-pyridin-3-amine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for several minutes.
-
Add the 6-halo-pyridin-3-amine and the amine coupling partner.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling Protocol
This protocol provides a general procedure for the coupling of a halo-aminopyridine with a terminal alkyne.
Materials:
-
6-Halo-pyridin-3-amine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add the 6-halo-pyridin-3-amine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction Protocol
This protocol details a general method for the Heck coupling of a halo-aminopyridine with an alkene.
Materials:
-
6-Halo-pyridin-3-amine (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
In a sealable reaction tube, combine the 6-halo-pyridin-3-amine, Pd(OAc)₂, P(o-tol)₃, and triethylamine.
-
Add the alkene and anhydrous acetonitrile.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Visualizing the Chemistry: Catalytic Cycles and Workflows
To further aid in the understanding of these powerful synthetic methods, the following diagrams, generated using the Graphviz DOT language, illustrate the fundamental catalytic cycles and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Caption: The catalytic cycle of the Heck reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Assessing the Novelty of 6-Phenylpyridin-3-amine Derivatives in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, drawing significant attention for its potential as a core component in the development of novel therapeutics. This guide provides a comparative analysis of patented derivatives and analogues, focusing on their synthesis, biological activity, and underlying mechanisms of action. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to equip researchers with the necessary information to assess the novelty of their own this compound derivatives and guide future drug discovery efforts.
Comparative Analysis of Biological Activity
While the patent landscape for a wide variety of this compound derivatives with publicly disclosed quantitative data is somewhat limited, a notable example is the development of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as potent anticancer agents. These compounds, structurally analogous to the core this compound scaffold, have demonstrated significant apoptosis-inducing activity in cancer cell lines.
Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives
The following table summarizes the in vitro anticancer activity of a series of these derivatives against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of their potency.
| Compound ID | R (Substitution on 6-aryl ring) | A549 IC50 (µM)[1] | HCT-116 IC50 (µM)[1] |
| 5a | H | >100 | >100 |
| 5b | 4-F | 85.34 ± 5.1 | 77.19 ± 4.8 |
| 5c | 4-Cl | 6.91 ± 0.4 | 5.28 ± 0.3 |
| 5l | 4-SO2NH2 | 3.22 ± 0.2 | 2.71 ± 0.16 |
| Doxorubicin | (Reference Drug) | 2.93 ± 0.28 | 3.10 ± 0.22 |
Data extracted from a study on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which are close structural analogues of this compound derivatives.[1]
The structure-activity relationship (SAR) of these compounds reveals that the nature of the substituent on the 6-aryl ring plays a crucial role in their anticancer potency. Unsubstituted derivatives show minimal activity, while the introduction of electron-withdrawing groups, such as chloro and sulfonamido groups, significantly enhances their efficacy, with compound 5l exhibiting potency comparable to the established anticancer drug, Doxorubicin.[1]
Landscape of Related Patented Scaffolds
To further assess the novelty of this compound derivatives, it is crucial to consider the patent landscape of closely related structures.
| Patented Scaffold | Therapeutic Target/Application | Patent/Publication Example |
| 6-Phenylpyridyl-2-amine derivatives | Nitric Oxide Synthase (NOS) inhibitors for CNS disorders | Pfizer Patent[2] |
| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones | Wee1 Kinase inhibitors for cancer therapy | Publication on Wee1 inhibitors |
| 4-(4-Aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine | FLT3 inhibitors for Acute Myeloid Leukemia | Publication on FLT3 covalent inhibitors |
| Aminopyridine derivatives | PI3K inhibitors for various diseases | Patent WO2015162456A1[3] |
This table highlights that while the broader phenylpyridine scaffold is well-explored for various therapeutic targets, the specific this compound core may still offer novel patentable space, particularly for targets outside of NOS inhibition or for derivatives with significantly improved potency and selectivity profiles.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are based on established methods for the synthesis and biological evaluation of pyridine-based compounds.
Synthesis of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas[1]
A general procedure for the synthesis of the aforementioned anticancer compounds is as follows:
-
Synthesis of the Aminopyridine Intermediate: The core aminopyridine scaffold is synthesized through a multi-step reaction sequence, typically involving a condensation reaction to form the pyridine ring, followed by the introduction of the amino group at the 3-position.
-
Urea Formation: The 3-amino-2-methyl-6-arylpyridine intermediate is then reacted with a substituted phenyl isocyanate in a suitable solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere. The reaction mixture is typically stirred at room temperature for several hours.
-
Purification: The resulting urea derivative is purified using standard techniques such as recrystallization or column chromatography to yield the final product.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.
-
Kinase Reaction: The target kinase (e.g., Wee1, FLT3, PI3K) is incubated with the test compound at various concentrations in a reaction buffer containing the kinase-specific substrate and ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the produced ADP into ATP and subsequently generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The kinase activity is calculated based on the luminescent signal, and the IC50 value for the inhibitor is determined from a dose-response curve.
Signaling Pathway Visualizations
Understanding the signaling pathways modulated by these derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate key pathways relevant to the biological activities of phenylpyridine derivatives.
PI3K/Akt/mTOR Signaling Pathway
CDK/Rb Cell Cycle Pathway
Conclusion
The this compound scaffold continues to be a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The analysis of structurally related patented compounds, such as the 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, provides valuable insights into the structure-activity relationships that govern their biological activity. While the direct patent landscape for a broad range of this compound derivatives is not densely populated, this presents an opportunity for innovation. By leveraging the provided experimental protocols and understanding the key signaling pathways, researchers can effectively design and evaluate novel derivatives with the potential for improved potency, selectivity, and patentability. Future work should focus on exploring diverse substitutions on both the phenyl and pyridine rings to identify novel chemical entities with superior therapeutic profiles.
References
Benchmarking 6-Phenylpyridin-3-amine Derivatives: A Comparative Guide for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking novel 6-phenylpyridin-3-amine derivatives against established kinase inhibitors. By leveraging experimental data from closely related compounds and outlining detailed protocols for key assays, this document serves as a valuable resource for the preclinical evaluation of this promising class of molecules. The focus is on comparing potential efficacy in the context of FMS-like tyrosine kinase 3 (FLT3) and the downstream signaling pathways they modulate, such as the RAS/MAPK and PI3K/AKT cascades.
Comparative Analysis of Kinase Inhibitor Potency
The following tables summarize the inhibitory activities of a 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivative (a close analog to the this compound scaffold), alongside FDA-approved FLT3 inhibitors and a clinical-stage SHP2 inhibitor. This allows for a direct comparison of potency against a key oncogenic kinase and cancer cell lines.
Table 1: Biochemical Potency Against FLT3 Kinase
| Compound Class | Specific Compound Example | Target Kinase | IC50 (nM) |
| Isoxazolopyridine-3-amine Derivative | Compound F15 | FLT3 | 123[1] |
| FDA-Approved FLT3 Inhibitor | Midostaurin (Rydapt®) | FLT3 | ~11 |
| FDA-Approved FLT3 Inhibitor | Gilteritinib (Xospata®) | FLT3 | ~0.29 |
| FDA-Approved FLT3 Inhibitor | Quizartinib (Vanflyta®) | FLT3-ITD | ~1.1 |
| Clinical-Stage SHP2 Inhibitor | TNO155 | SHP2 | 11[] |
Table 2: Cellular Antiproliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines
| Compound Class | Specific Compound Example | Cell Line (FLT3 Status) | IC50 (nM) |
| Isoxazolopyridine-3-amine Derivative | Compound F15 | MV4-11 (FLT3-ITD) | 91[1] |
| Isoxazolopyridine-3-amine Derivative | Compound F15 | MOLM-13 (FLT3-ITD) | 253[1] |
| FDA-Approved FLT3 Inhibitor | Gilteritinib (Xospata®) | MV4-11 (FLT3-ITD) | ~0.7 |
| FDA-Approved FLT3 Inhibitor | Gilteritinib (Xospata®) | MOLM-13 (FLT3-ITD) | ~1.4 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound derivatives, it is crucial to investigate their impact on key signaling pathways. FLT3 activation, particularly through internal tandem duplication (FLT3-ITD) mutations found in a significant portion of acute myeloid leukemia (AML) cases, leads to the constitutive activation of downstream pro-survival pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K/AKT cascades.[3] SHP2 is a protein tyrosine phosphatase that plays a role in activating the RAS/MAPK pathway.[4] Therefore, inhibitors of FLT3 or SHP2 can effectively block these oncogenic signals.
Caption: Simplified FLT3 signaling pathway and points of inhibition.
The following diagram illustrates a typical experimental workflow for identifying and characterizing novel FLT3 inhibitors, moving from broad biochemical screening to more specific cell-based assays.
Caption: General workflow for HTS of FLT3 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible benchmarking of novel compounds.
Biochemical FLT3 Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5][6]
Materials:
-
Purified recombinant FLT3 enzyme
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Dispense test compounds and DMSO (for controls) into the wells of a 384-well plate.
-
Kinase Reaction: Add FLT3 enzyme and substrate/ATP mix to each well to initiate the reaction. Incubate for a specified time (e.g., 60-120 minutes) at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Normalize the data to controls (no inhibitor for 100% activity and no enzyme for 0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation/Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effect of the inhibitors.[3]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
96-well clear cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the AML cells into 96-well plates at an appropriate density and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the DMSO control and determine the IC50 value by plotting the data as described for the kinase assay.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This technique is used to assess the inhibition of downstream signaling from FLT3 by measuring the phosphorylation status of key pathway components like ERK.[7][8]
Materials:
-
AML cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then wash with cold PBS and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Normalization): The membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK to ensure equal protein loading.[9]
-
Data Analysis: Quantify the band intensities using densitometry to determine the concentration-dependent inhibition of ERK phosphorylation, normalized to total ERK.
References
- 1. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FLT3 Kinase Enzyme System Application Note [promega.sg]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 6-Phenylpyridin-3-amine Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in modern pharmacology. While kinases are attractive therapeutic targets, the conserved nature of their ATP-binding sites often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an objective comparison of the off-target effects of a class of kinase inhibitors derived from the 6-Phenylpyridin-3-amine scaffold, with a focus on their activity as Pim kinase inhibitors. We present a detailed analysis of their selectivity profiles in comparison to other notable Pim kinase inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound Based Kinase Inhibitors
The this compound scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. A notable class of compounds derived from this scaffold are bicyclic derivatives, such as those incorporating a naphthyridine moiety, which have been identified as potent inhibitors of the Pim kinase family (Pim1, Pim2, and Pim3). Pim kinases are constitutively active serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, making them attractive targets in oncology.
While these compounds exhibit high on-target potency, a comprehensive understanding of their kinome-wide selectivity is essential for their preclinical and clinical development. This guide will compare a representative this compound based Pim kinase inhibitor with other well-characterized Pim kinase inhibitors, namely AZD1208, SGI-1776, and GDC-0339, to highlight the differences in their off-target profiles.
Comparative Analysis of On-Target and Off-Target Activities
The following tables summarize the inhibitory activities of a representative this compound based Pim kinase inhibitor (a bicyclic pyridinyl-amine) and three alternative Pim kinase inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency. It is important to note that comprehensive, publicly available kinome scan data for a specific this compound based Pim inhibitor is limited. The off-target data for the representative compound is therefore a plausible estimation based on available information for this class of compounds.
Table 1: On-Target Potency against Pim Kinase Isoforms
| Compound | Scaffold | Pim1 (IC50/Ki, nM) | Pim2 (IC50/Ki, nM) | Pim3 (IC50/Ki, nM) |
| Representative Pyridinyl-amine | This compound derivative | Potent (low nM) | Potent (low nM) | Potent (low nM) |
| AZD1208 | Benzylidene-1,3-thiazolidine-2,4-dione | 0.4 (IC50)[1] | 5.0 (IC50)[1] | 1.9 (IC50)[1] |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 7 (IC50)[2] | 363 (IC50)[2] | 69 (IC50)[2] |
| GDC-0339 | Azaindazole | 0.03 (Ki)[3] | 0.1 (Ki)[3] | 0.02 (Ki)[3] |
Table 2: Notable Off-Target Kinase Inhibition
| Compound | Off-Target Kinase | Inhibition (IC50/Ki, nM) |
| Representative Pyridinyl-amine | Selectivity profile not extensively published | - |
| AZD1208 | 13 other kinases inhibited by >50% at 1 µM[1] | Data for specific kinases not fully available[4] |
| SGI-1776 | FLT3 | 44 (IC50)[2] |
| Haspin | 34 (IC50) | |
| GDC-0339 | Good selectivity against other kinases[5] | Specific off-target data is limited[4] |
Signaling Pathways and Experimental Workflows
To understand the biological implications of on-target and off-target inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to determine inhibitor selectivity.
Caption: Simplified PIM Kinase Signaling Pathway.
Caption: General Workflow for Kinase Inhibitor Profiling.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and standardized biochemical assays. Below are detailed methodologies for key experiments cited in this guide.
DiscoverX KINOMEscan® Assay
This is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
Immobilization: A proprietary ligand is immobilized on a solid support (e.g., magnetic beads).
-
Binding Reaction: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) is incubated to allow for competitive binding.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified by qPCR.
-
Data Analysis: The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. The results are often reported as percent of control (%Ctrl) or dissociation constants (Kd).
-
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the initial kinase activity.
-
Procedure:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated in a multi-well plate.
-
ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume the remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.
-
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
-
Principle: The assay measures the binding of a fluorescently labeled, ATP-competitive tracer to a kinase. The kinase is labeled with a europium (Eu) chelate-labeled antibody. When the tracer and the antibody-labeled kinase are in close proximity, FRET occurs. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and the test inhibitor.
-
Assay Assembly: In a multi-well plate, combine the test inhibitor, the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium to be reached.
-
Data Acquisition: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The FRET ratio is plotted against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent Pim kinase inhibitors. While these compounds demonstrate promising on-target activity, a thorough understanding and characterization of their off-target effects are critical for their successful translation into clinical candidates. This comparative guide highlights the importance of comprehensive kinome profiling in identifying potential off-target liabilities. While alternatives like AZD1208 and GDC-0339 show high selectivity for the Pim kinase family, others such as SGI-1776 exhibit significant off-target activity against kinases like FLT3. For inhibitors derived from this compound, further public disclosure of their kinome-wide selectivity will be essential to fully assess their therapeutic potential and to guide future drug development efforts. The detailed experimental protocols provided herein serve as a resource for researchers aiming to characterize the selectivity of their own kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDC-0339 | Pim | TargetMol [targetmol.com]
- 4. promega.com [promega.com]
- 5. | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of 6-Phenylpyridin-3-amine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) detailing the disposal of 6-Phenylpyridin-3-amine was not found in the available search results. The following procedures are based on general best practices for the disposal of hazardous aromatic amines and information from safety data sheets of structurally similar compounds. Researchers must consult their institution's Environmental, Health, and Safety (EHS) department and a licensed hazardous waste disposal company for specific guidance.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a crucial aspect of laboratory safety and environmental responsibility for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Due to its chemical structure as an aromatic amine, this compound should be handled with caution. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed[1]
-
Harmful in contact with skin[1]
-
Causes skin irritation[1]
-
Causes serious eye damage[1]
-
Harmful if inhaled[1]
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Identify and isolate all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials.
-
Segregate this waste into a designated "Non-Halogenated Organic Waste" stream.[5] It is critical to avoid mixing with incompatible waste streams, such as strong oxidizing agents.[4][6]
-
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The date the waste was first added to the container should also be included.[4]
-
-
Container Management:
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE as described above.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[4]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes its key hazard classifications which necessitate its disposal as hazardous waste.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Phenylpyridin-3-amine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides critical safety, handling, and disposal information for 6-Phenylpyridin-3-amine, tailored to support your operational excellence and commitment to safety.
Chemical Profile:
-
Name: this compound
-
CAS Number: 126370-67-0
-
Molecular Formula: C₁₁H₁₀N₂
-
Primary Hazards: Based on available data, this compound is considered corrosive and an irritant.[1] It may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin irritation and serious eye damage.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.
2. Compound Handling:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood, using appropriate and securely assembled glassware.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Identification: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.
-
Containerization: Place the waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[3][4] The container must be in good condition and free from leaks.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added.[3]
Storage and Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[3] Do not dispose of this chemical down the drain or mix it with general laboratory waste.[3]
Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[3]
Visual Workflow for Handling this compound
The following diagram outlines the key steps and decision points for safely handling this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
